Glyceryl 1-monooctanoate

Catalog No.
S536006
CAS No.
502-54-5
M.F
C11H22O4
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyceryl 1-monooctanoate

CAS Number

502-54-5

Product Name

Glyceryl 1-monooctanoate

IUPAC Name

2,3-dihydroxypropyl octanoate

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,12-13H,2-9H2,1H3

InChI Key

GHBFNMLVSPCDGN-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Capmul, Capmul 8210, glycerol-1-monooctanoate, glyceryl caprylate, glyceryl monocaprylate, glyceryl-1-monooctanoate, Moctanin, mono-octanoin, monocaprylin, monoctanoin, monooctanoin

Canonical SMILES

CCCCCCCC(=O)OCC(CO)O

The exact mass of the compound 2,3-Dihydroxypropyl octanoate is 218.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Caprylates - Supplementary Records. It belongs to the ontological category of rac-1-monoacylglycerol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide: Antimicrobial Activity of Glyceryl 1-monooctanoate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Glyceryl 1-monooctanoate (also known as this compound) is a monoglyceride derivative structurally related to glycerol monolaurate (GML) that has demonstrated broad-spectrum antimicrobial activity against pathogenic yeast, Gram-positive, and Gram-negative bacteria [1]. This compound belongs to the family of fatty acid monoesters of glycerol, which are known for their surface-active properties and antimicrobial efficacy [2] [3]. With the molecular formula C₁₁H₂₂O₄ and a molecular weight of 218.29 g/mol, this compound represents an important class of antimicrobial lipids with potential applications in pharmaceutical formulations, food preservation, and clinical therapeutics [1].

The antimicrobial activity of monoglycerides like this compound is particularly valuable in an era of increasing antibiotic resistance, as these compounds typically act through non-specific membrane disruption mechanisms that may reduce the likelihood of resistance development [4]. Research has demonstrated that bacteria such as Staphylococcus aureus do not develop resistance to related compounds like glycerol monolaurate even after year-long passage on sub-inhibitory concentrations, suggesting a valuable property profile for long-term use [4]. This technical guide comprehensively summarizes the antimicrobial activity, experimental protocols, mechanisms of action, and potential applications of this compound for researchers and drug development professionals.

Antimicrobial Activity Spectrum and Efficacy

This compound exhibits broad-spectrum activity against a diverse range of microorganisms, including pathogenic fungi, Gram-positive bacteria, and Gram-negative bacteria [1]. The minimum inhibitory concentrations (MICs) vary significantly across different microbial species, reflecting differences in cellular structure and susceptibility to monoglyceride action.

Table 1: Antimicrobial Spectrum of this compound

Microorganism Type Specific Species Minimum Inhibitory Concentration (MIC) Key Findings
Pathogenic Yeast Candida albicans 200 mg/L Demonstrated significant antifungal activity against common pathogenic yeast [1].
Gram-positive Bacteria Staphylococcus aureus Not fully quantified Suppressed growth effectively; related monoglycerides showed bactericidal activity at 0.3 mM [2] [1].
Gram-negative Bacteria Escherichia coli, Klebsiella pneumoniae Not fully quantified Showed growth suppression despite inherent resistance of Gram-negative bacteria to monoglycerides [1].
Saprophytic Fungi Aspergillus niger, Penicillium roqueforti, Penicillium jensenii ≤32.5 mg/L Effective inhibition across various fungal species at low concentrations [1].
Dermatophytes Trichophyton mentagrophytes, Trichophyton rubrum ≤32.5 mg/L Demonstrated potential for treating fungal skin infections [1].

The antibacterial efficacy of this compound against Gram-positive bacteria is particularly notable. Research on structurally related compounds reveals that glycerol monolaurate (GML) exhibits potent bactericidal activity against Staphylococcus aureus at concentrations as low as 0.3 mM in biofilm cultures, with even greater activity against Streptococcus pyogenes (0.05 mM) [4]. This enhanced activity against streptococci compared to staphylococci may be attributed to the absence of glycerol ester hydrolase (GEH) in streptococci, an enzyme that cleaves GML into less active lauric acid and glycerol in staphylococci [4].

Table 2: Comparative Activity of this compound and Related Compounds

Compound Activity Against S. aureus Activity Against S. pyogenes Anti-biofilm Activity Synergy with Antibiotics
This compound Suppresses growth [1] Not specifically tested Not tested Not tested
Glycerol Monolaurate (GML) Bactericidal at 0.25-0.3 mM [2] [4] Bactericidal at 0.05 mM [4] Eliminates detectable viable biofilm bacteria at 0.3 mM [2] Synergistic with gentamicin and streptomycin [2]
Lauric Acid Bactericidal at 50 mM [4] Bactericidal at 50 mM [4] Eliminates detectable viable biofilm bacteria at 0.3 mM [2] Synergistic with gentamicin and streptomycin [2]

For Gram-negative bacteria, the intrinsic resistance mechanisms associated with their outer membrane structure pose a challenge for monoglyceride activity. However, this compound has demonstrated growth suppression against Escherichia coli and Klebsiella pneumoniae [1]. Research on related compounds shows that the lipopolysaccharide (LPS) layer in Gram-negative bacteria acts as a barrier to monoglyceride penetration, but this resistance can be overcome through formulation approaches including the use of cation chelators like EDTA or acidic pH conditions that disrupt the LPS structure [4].

The antifungal properties of this compound are particularly impressive, with low MIC values (≤32.5 mg/L) observed against a broad spectrum of filamentous fungi and dermatophytes [1]. This suggests potential applications not only against systemic fungal infections but also for topical treatments of superficial fungal infections and preservation of products susceptible to fungal contamination.

Experimental Protocols and Methodologies

Antimicrobial Susceptibility Testing

Standardized protocols for evaluating the antimicrobial activity of this compound follow modifications of Clinical and Laboratory Standards Institute (CLSI) guidelines [2]. For broth-based susceptibility testing:

  • Prepare stock solutions of this compound in appropriate solvents such as ethanol or dimethyl sulfoxide (DMSO), with final solvent concentrations that do not affect microbial viability (typically <1%) [2] [1].
  • Use logarithmic-phase microbial inocula standardized to approximately 10⁵ to 10⁶ CFU/mL in appropriate culture media such as Todd Hewitt broth for Gram-positive bacteria or Sabouraud dextrose broth for fungi [2] [4].
  • Incubate samples at optimal growth temperatures (e.g., 37°C for human pathogens) for 16-24 hours with gentle agitation [2].
  • Determine minimum inhibitory concentrations (MICs) as the lowest concentration showing no visible growth, and minimum bactericidal/fungicidal concentrations (MBCs/MFCs) by subculturing onto agar plates and assessing for ≥3 log reduction in CFU/mL [4].

For time-kill assays to determine bactericidal versus bacteriostatic activity:

  • Expose standardized microbial inocula to varying concentrations of this compound over time (e.g., 0-24 hours) [4].
  • Remove aliquots at predetermined time points, perform serial dilutions, and plate on appropriate agar media.
  • Enumerate colonies after incubation and plot log₁₀ CFU/mL versus time to determine killing kinetics.
Biofilm Susceptibility Assays

Biofilm models provide more clinically relevant assessment for infections involving indwelling devices or chronic infections:

  • Develop biofilms on relevant substrates such as silicone elastomer coupons, suture materials, or cellulose membranes placed in culture media [2] [4].
  • Incubate substrates with microbial inocula for 24-48 hours to establish mature biofilms.
  • Treat established biofilms with this compound at various concentrations for 16-24 hours.
  • Assess biofilm viability through sonication followed by CFU enumeration or using metabolic assays such as XTT or resazurin reduction [2].
  • Examine biofilm structure changes using scanning electron microscopy (SEM) with samples fixed in solutions containing additives like alcian blue to preserve matrix structure [2].

The following workflow diagram illustrates the key experimental procedures for assessing the antimicrobial activity of this compound:

G cluster_1 Antimicrobial Susceptibility Testing cluster_2 Biofilm Studies Start Study Design Prep Compound Preparation Stock solution in ethanol/DMSO Working concentrations Start->Prep Microbes Microbial Inoculum Preparation Log-phase cultures Standardize to 10^5-10^6 CFU/mL Start->Microbes Broth Broth Microdilution Assay CLSI guidelines Incubate 16-24h Prep->Broth BiofilmForm Biofilm Formation 24-48h on substrates (silicone, sutures) Prep->BiofilmForm Microbes->Broth Microbes->BiofilmForm MIC MIC/MBC Determination Visual growth assessment Subculture for MBC/MFC Broth->MIC DataAnalysis Data Analysis Kill curves Statistical testing MIC->DataAnalysis BiofilmTreat Biofilm Treatment 16-24h with compound BiofilmForm->BiofilmTreat BiofilmAssay Biofilm Assessment Sonication + CFU SEM imaging BiofilmTreat->BiofilmAssay BiofilmAssay->DataAnalysis

Diagram 1: Experimental workflow for evaluating this compound antimicrobial activity, covering both planktonic and biofilm models.

Synergy Studies

To evaluate potential synergistic interactions between this compound and conventional antibiotics:

  • Employ checkerboard microdilution assays with combinations of this compound and antibiotics across a range of concentrations [2].
  • Calculate fractional inhibitory concentration (FIC) indices using the formula: FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone).
  • Interpret results where FIC index ≤0.5 indicates synergy, >0.5-1.0 indicates additive effects, >1.0-4.0 indicates indifference, and >4.0 indicates antagonism.
  • For related compound GML, synergy has been demonstrated with aminoglycosides (gentamicin, streptomycin) but not with cell-wall active antibiotics (ampicillin, vancomycin) [2].

Mechanisms of Action

The antimicrobial activity of this compound and related monoglycerides involves multiple mechanisms that target microbial membranes and cellular processes:

Membrane Disruption

The primary mechanism of action for monoglycerides is disruption of microbial membranes [3] [4]. As surfactant molecules, monoglycerides incorporate into lipid bilayers, causing membrane permeability and loss of potential difference across the membrane. This membrane disruption leads to leakage of cellular contents and ultimately cell death. The interaction with membranes is nonspecific, making development of resistance less likely compared to target-specific antibiotics [4]. Research has shown that even after year-long passage of Staphylococcus aureus on sub-growth inhibitory concentrations of GML, resistance does not develop, highlighting a significant advantage of this class of antimicrobials [4].

Inhibition of Virulence Factor Production

At sub-inhibitory concentrations, related monoglycerides like GML demonstrate inhibition of exotoxin production in Gram-positive bacteria including Staphylococcus aureus and Streptococcus pyogenes [4]. This inhibition occurs through interference with bacterial signal transduction systems that regulate virulence factor expression. Specifically, GML inhibits the production of toxic shock syndrome toxin-1 (TSST-1), alpha-hemolysin, and other exoproteins through membrane-mediated effects on signal transduction [2] [4]. This anti-virulence property is particularly valuable as it may reduce pathogenicity without imposing strong selective pressure for resistance development.

Biofilm Matrix Interaction

Monoglycerides exhibit enhanced activity against biofilm-embedded bacteria compared to many conventional antibiotics. Scanning electron microscopy studies of GML-treated Staphylococcus aureus biofilms reveal that the compound alters the extracellular polymeric substance (EPS), creating a more porous matrix structure that may facilitate improved antibiotic penetration to embedded bacteria [2]. This matrix-modifying effect, combined with direct antimicrobial activity, contributes to the efficacy of monoglycerides against biofilm-associated infections.

The following diagram illustrates the multifaceted mechanisms of antimicrobial action for this compound and related monoglycerides:

G cluster_1 Cellular Targets cluster_2 Cellular Effects Compound This compound Membrane Plasma Membrane Incorporation into bilayer Membrane disruption Compound->Membrane Virulence Virulence Regulation Inhibition of signal transduction Reduced toxin production Compound->Virulence BiofilmM Biofilm Matrix Alteration of EPS structure Increased porosity Compound->BiofilmM Permeability Increased Membrane Permeability Loss of potential difference Cellular content leakage Membrane->Permeability ToxinReduction Reduced Virulence Factor Production Toxin suppression at sub-MIC Modified host response Virulence->ToxinReduction Penetration Enhanced Antibiotic Penetration Improved access to embedded cells Synergy with antibiotics BiofilmM->Penetration Outcome Microbial Cell Death Reduced pathogenicity Biofilm eradication Permeability->Outcome ToxinReduction->Outcome Penetration->Outcome

Diagram 2: Multifaceted mechanisms of antimicrobial action of this compound targeting cellular structures, virulence, and biofilms.

Spectrum Modification Through Formulation

The inherent activity of monoglycerides against Gram-negative bacteria is limited due to the outer membrane barrier function of lipopolysaccharide (LPS) in these organisms [4]. However, research on GML has demonstrated that this limitation can be overcome through formulation approaches that disrupt the LPS layer. The addition of cation chelators like EDTA or creation of acidic pH conditions (pH 5.0-6.0) significantly enhances monoglyceride activity against otherwise resistant Gram-negative bacteria including Pseudomonas aeruginosa and Enterobacteriaceae [4]. This approach expands the potential applications of this compound to include a broader spectrum of pathogens.

Formulation Considerations and Applications

Delivery Systems and Solubility

This compound has limited aqueous solubility, requiring appropriate formulation strategies for optimal antimicrobial efficacy:

  • Solvent systems: Stock solutions can be prepared in ethanol, chloroform, or DMSO, with working dilutions in aqueous media containing minimal amounts of these solvents that do not affect microbial viability [2] [1].
  • Nonaqueous delivery vehicles: Formulation in nonaqueous vehicles such as the base used in K-Y Warming gel enhances bactericidal activity against Staphylococcus aureus compared to aqueous solutions [4].
  • Nanostructured carriers: Glyceryl monooleate (GMO), a structurally related monoglyceride, has been successfully incorporated into liquid crystal nanoparticles (cubosomes) for drug delivery applications [5] [6]. These nanostructures provide high surface area and capability to solubilize both hydrophilic and hydrophobic agents, suggesting potential delivery systems for this compound.
Stability and Storage

Proper storage conditions are essential for maintaining the antimicrobial efficacy of this compound:

  • Stock solutions in chloroform can be stored in the dark at room temperature, while solutions in ethanol should be stored at 4°C [2].
  • Working dilutions should be prepared fresh for experiments, as stability in aqueous solutions may be limited.
  • For commercial applications, lyophilized formulations with appropriate cryoprotectants may enhance long-term stability [5].
Combination Strategies

This compound shows potential for use in combination therapies:

  • Synergy with antibiotics: Related compound GML demonstrates synergistic bactericidal activity with aminoglycoside antibiotics (gentamicin, streptomycin) against Staphylococcus aureus biofilms [2]. This synergy may allow for reduced antibiotic concentrations while maintaining efficacy.
  • Multicomponent antimicrobial systems: The combination of monoglycerides with other natural antimicrobials such as lauric arginate or coenzyme Q₁ has shown enhanced activity in some studies [2].
  • Barrier function applications: Formulations containing monoglycerides have been investigated as topical microbicides to prevent bacterial infections on skin and mucosal surfaces [4].

Conclusion and Future Perspectives

This compound represents a promising broad-spectrum antimicrobial compound with activity against diverse pathogenic fungi, Gram-positive bacteria, and some Gram-negative bacteria. Its multiple mechanisms of action, including membrane disruption, inhibition of virulence factor production, and biofilm matrix modification, make it an attractive candidate for further development, particularly in an era of increasing antibiotic resistance.

Future research directions should include:

  • Comprehensive determination of MIC and MBC values against standardized panels of clinical isolates
  • Detailed investigation of synergy with conventional antibiotic classes
  • Development of optimized formulation strategies for specific clinical applications
  • Assessment of in vivo efficacy in appropriate infection models
  • Evaluation of potential applications in pharmaceutical, food preservation, and clinical settings

References

Quantitative Activity Profile of Glyceryl 1-monooctanoate

Author: Smolecule Technical Support Team. Date: February 2026

Activity Type Test Organism / System Key Metric & Value Experimental Context / Notes
Antifungal Activity Candida albicans (pathogenic yeast) MIC: 200 mg/L [1] Minimum Inhibitory Concentration (MIC) after 30 days [1]
Antifungal Activity Aspergillus niger, Penicillium spp., Trichophyton spp. Effective suppression: 0-32.5 mg/L [1] Concentration range showing growth suppression over 30 days [1]
Antibacterial Activity Staphylococcus aureus (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative) Effective suppression [1] Qualitative confirmation of broad-spectrum activity; specific MIC not provided [1]
Immunomodulatory Activity Human primary T cells Significant functional suppression: 10 μg/mL [2] Dose that potently abrogated calcium influx and cytokine production [2]
Cytotoxicity (T cells) Human primary T cells Drastic viability decrease: >50 μg/mL [2] 24-hour treatment; lower doses (0.1-50 μg/mL) showed little to no toxicity [2]
Immunomodulatory Activity Avian macrophage (HD11 cell line) Enhanced phagocytosis: 10 μg/mL [3] Concentration that boosted phagocytic activity without affecting cell viability [3]

Proposed Mechanisms of Action

The biological effects of glyceryl 1-monooctanoate appear to stem from its ability to integrate into and disrupt lipid bilayers. The mechanisms can be divided into two main categories:

Antimicrobial Mechanism: Membrane Disruption

As an amphiphilic molecule (having both hydrophilic and hydrophobic parts), this compound can incorporate into microbial cell membranes. This integration is thought to disrupt the packing of membrane lipids, compromising membrane integrity and function [1]. This can lead to:

  • Leakage of cellular contents
  • Disruption of energy metabolism
  • Ultimately, cell death

This mechanism explains its broad-spectrum activity against bacteria (both Gram-positive and Gram-negative), pathogenic yeasts like Candida albicans, and saprophytic and pathogenic fungi [1].

Immunomodulatory Mechanism: Altering Host Cell Lipid Dynamics

Research on similar monoglycerides, particularly Glycerol Monolaurate (GML), provides a strong model for how this compound might affect mammalian immune cells. The proposed mechanism involves disrupting the lipid organization in the plasma membrane, which is crucial for organizing signaling molecules [2].

The following diagram illustrates this signaling disruption pathway based on studies of GML in human T cells.

G cluster_normal Normal T-Cell Activation cluster_inhibited GML-Mediated Inhibition GML Glyceryl Monolaurate (GML) Membrane Alters Plasma Membrane Lipid Dynamics GML->Membrane LAT_inh Inhibits LAT Microcluster Formation Membrane->LAT_inh PLCγ_inh Inhibits PLC-γ & AKT Clustering Membrane->PLCγ_inh TCR TCR Stimulation LAT LAT Microcluster Formation TCR->LAT PLCγ PLC-γ Activation LAT->PLCγ PI3K PI3K/P85 Phosphorylation LAT->PI3K Ca Calcium Influx PLCγ->Ca AKT AKT Phosphorylation PI3K->AKT Cytokine Cytokine Production (IL-2, IFN-γ, TNF-α) AKT->Cytokine Ca->Cytokine LAT_inh->PLCγ_inh PI3K_inh Inhibits P85 & AKT Phosphorylation LAT_inh->PI3K_inh Ca_inh Abrogates Calcium Influx PLCγ_inh->Ca_inh Cytokine_inh Potently Reduces Cytokine Production PI3K_inh->Cytokine_inh Ca_inh->Cytokine_inh

Diagram 1: Proposed immunomodulatory mechanism of glycerol monolaurate (GML) in human T cells, which serves as a model for this compound [2].

A separate study in avian macrophages showed that GML can also exert effects by suppressing the NF-κB signaling pathway, a key regulator of inflammation, and by modulating macrophage polarization towards an anti-inflammatory (M2) state [3].

Detailed Experimental Protocols

For researchers looking to validate or explore these mechanisms, here are detailed methodologies from the cited literature.

Protocol: Assessing Antimicrobial Activity

This method is adapted from studies determining the Minimum Inhibitory Concentration (MIC) against various fungi and bacteria [1].

  • Test Substance Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL). Serially dilute this stock in the appropriate culture medium to achieve the desired concentration range (e.g., 0-32.5 mg/L for fungi, higher for yeast like Candida albicans) [1].
  • Inoculum Preparation: Adjust microbial suspensions to a standardized turbidity (e.g., 0.5 McFarland standard) in broth medium.
  • Inoculation and Incubation: Add the standardized inoculum to tubes or microtiter plates containing the serial dilutions of this compound.
  • Incubation and Analysis:
    • Incubate the plates/tubes under optimal conditions for the test microbe (e.g., 30°C for fungi) for a specified period (e.g., 30 days) [1].
    • The MIC is defined as the lowest concentration that visually prevents any detectable growth.
Protocol: Evaluating T Cell Signaling Disruption (GML Model)

This protocol is derived from mechanistic studies on human primary T cells [2].

  • Cell Culture and Treatment:
    • Isolate human peripheral blood T cells and activate them using anti-CD3/CD28 antibodies.
    • Treat cells with varying concentrations of the test compound (e.g., 0.1-50 µg/mL GML) solubilized in ethanol, using ethanol alone as a vehicle control.
  • Viability Assay:
    • After 24 hours of treatment, mix cell suspension with trypan blue stain.
    • Count unstained (viable) and stained (non-viable) cells using a hemocytometer to calculate viability percentage.
  • Calcium Influx Measurement:
    • Load GML-treated and control T cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
    • Stimulate cells with an anti-CD3 antibody while monitoring fluorescence intensity in real-time using a fluorometer or flow cytometer. The increase in fluorescence corresponds to calcium influx.
  • Cytokine Production Analysis:
    • After stimulating treated and control T cells for 18-24 hours, collect the cell culture supernatant.
    • Measure the concentrations of cytokines (e.g., IL-2, IFN-γ, TNF-α) using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
  • Signaling Cluster Visualization (TIRF Microscopy):
    • Treat T cells on plate-bound anti-CD3 antibody to activate them.
    • Fix, permeabilize, and stain cells with fluorescently-labeled antibodies against key signaling proteins (e.g., phosphorylated LAT, SLP-76).
    • Image the immune-stained cells using Total Internal Reflection Fluorescence (TIRF) microscopy, which visualizes events at the plasma membrane. Quantify fluorescence intensity of microclusters using image analysis software.

Research Implications and Potential Applications

The dual antimicrobial and immunomodulatory profile of this compound makes it a compelling candidate for several applications:

  • Anti-infective Therapeutics: Its broad-spectrum activity could be harnessed in topical formulations to prevent or treat bacterial and fungal infections, especially where biofilms are a concern [1].
  • Immunosuppressant Development: The potent, targeted suppression of T-cell function suggests potential for managing autoimmune diseases or mitigating transplant rejection, though the therapeutic window needs careful evaluation [2].
  • Anti-inflammatory Agents: Its ability to modulate macrophage polarization and inhibit the NF-κB pathway indicates potential for treating inflammatory conditions [3].

Key Research Gaps and Future Directions

  • Direct Evidence for 1-monooctanoate: Much of the immunomodulatory mechanism is inferred from GML studies. Direct experimentation with this compound on immune cell signaling is needed for confirmation.
  • Structural-Activity Relationship (SAR): Systematic studies are required to understand how the carbon chain length (octanoate vs. laurate) influences potency and mechanism.
  • In Vivo Efficacy and Toxicity: Comprehensive animal model studies are necessary to translate these mechanistic findings into potential therapeutic applications.

References

Glyceryl 1-monooctanoate HMDB0254850 human metabolome database

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical Data

This table consolidates the fundamental identifying information for the compound referenced by HMDB ID HMDB0254850.

Property Description
Common Name 2,3-Dihydroxypropyl octanoate; rac-1-monooctanoylglycerol [1]
HMDB ID HMDB0254850 [1]
Status Detected but not Quantified in human blood [1]
Chemical Formula C₁₁H₂₂O₄ [1] [2]
Average Molecular Weight 218.29 g/mol [1] [2]
IUPAC Name 2,3-dihydroxypropyl octanoate [1]
SMILES CCCCCCCC(=O)OCC(O)CO [1]
InChI Key GHBFNMLVSPCDGN-UHFFFAOYSA-N [1]
Description An ester derived from glycerol and octanoic acid; belongs to the class of 1-monoacylglycerols. It is part of the human exposome (found in individuals exposed to it) [1] [2].

Known Biological Activities & Research Context

While direct mechanistic studies on glyceryl 1-monooctanoate were not located, research on structurally related medium-chain monoglycerides provides context for its potential biological roles.

  • Antimicrobial Properties: Glyceryl monolaurate (GML), a medium-chain monoglyceride with a C12 chain, is a well-studied antimicrobial agent. It can disrupt bacterial cell membranes and inhibit the growth of various gram-positive bacteria [3].
  • Immunomodulatory Potential: GML has been shown to exert immunomodulatory effects on human T-cells. It disrupts lipid dynamics in the T-cell plasma membrane, which inhibits the formation of key signaling microclusters (LAT, PLC-γ, AKT). This leads to a targeted defect in the PI3K-AKT signaling axis and calcium influx, ultimately reducing T-cell receptor-induced cytokine production [4].
  • Metabolic and Health Effects: GML is reported to have several health efficacies in research models, including preventing high-fat diet-induced obesity, alleviating colitis, and modulating gut microbiota [3].

The following diagram illustrates this immunomodulatory mechanism based on research into glycerol monolaurate, which may provide a model for investigating related compounds.

G GML GML Membrane Altered Plasma Membrane Lipid Dynamics GML->Membrane Disrupts LAT_Cluster Inhibited LAT Microcluster Formation Membrane->LAT_Cluster Leads to PLCg_Cluster Inhibited PLC-γ Microcluster Formation LAT_Cluster->PLCg_Cluster Affects PI3K_AKT_Signal Inhibited PI3K-AKT Signaling LAT_Cluster->PI3K_AKT_Signal Contributes to Calcium_Influx Abrogated Calcium Influx PLCg_Cluster->Calcium_Influx Results in AKT_Cluster Inhibited AKT Microcluster Formation PI3K_AKT_Signal->AKT_Cluster Includes Cytokine_Production Reduced Cytokine Production (IL-2, IFN-γ, TNF-α, IL-10) PI3K_AKT_Signal->Cytokine_Production Leads to Calcium_Influx->Cytokine_Production Contributes to

Figure 1: Proposed immunomodulatory mechanism of medium-chain monoglycerides like GML on T-cell signaling, based on experimental research [4].

References

Comprehensive Technical Profile of Glyceryl Monocaprylate

Author: Smolecule Technical Support Team. Date: February 2026

This section provides the fundamental identifiers and properties of the compound.

Property Details
IUPAC Name 2,3-dihydroxypropyl octanoate [1]
Molecular Formula C₁₁H₂₂O₄ [1] [2]
Molecular Weight 218.29 g/mol [1] [2]
CAS Number 26402-26-6 (primary); 502-54-5 [1] [3] [2]
FDA UNII MCF579Z59B [1]
Lipid Number MG 8:0 [2]
Canonical SMILES CCCCCCCC(=O)OCC(CO)O [1]
InChI Key GHBFNMLVSPCDGN-UHFFFAOYSA-N [1]
Purity >99% (Research Grade) [2]
Physical State Liquid [2]
Other Names Monocaprylin, Glycerol Monooctanoate, Glyceryl Monocaprylate, Capmul MCM-C8, Moctanin [1] [4] [2]

Pharmaceutical Applications & History

Glyceryl Monocaprylate has a specific and well-documented history in pharmaceutical development.

  • Medical Indication: It is a cholesterol solvent used as a therapeutic agent for the dissolution of retained cholesterol gallstones following cholecystectomy. It is typically administered via bile duct infusion when mechanical stone removal has been unsuccessful or is impossible [1] [4].
  • Regulatory Status: Moctanin (monooctanoin) was approved by the U.S. FDA on October 29, 1985. It has since been discontinued for marketing, though it remains a compound of significant research interest [4].
  • Efficacy and Safety: Clinical use has shown that complete gallstone dissolution occurs in approximately 50-75% of patients. The most common side effects are gastrointestinal, including anorexia, nausea, vomiting, diarrhea, and abdominal pain. Serious complications, though less common, can arise from drug absorption or tissue infiltration [4].

The following diagram illustrates the clinical decision pathway for its use.

G Start Patient with Retained Cholesterol Gallstones A First-Line Treatment: Mechanical Stone Removal Start->A B Mechanical Removal Successful? A->B C Consider Treatment Complete B->C Yes D Mechanical Removal Unsuccessful or Impossible B->D No E Consider Monooctanoin Therapy (Bile Duct Infusion) D->E F Therapeutic Outcome: ~50-75% Stone Dissolution E->F G Monitor for GI Side Effects: Nausea, Vomiting, Diarrhea, Pain E->G

Experimental Data and Supplier Information

For research purposes, here are the physical property estimates and supplier details available.

Parameter Value / Description
Boiling Point 339.95 °C @ 760.00 mm Hg (est) [3]
Flash Point 123.4 °C (est) [3]
logP (o/w) 1.915 (est) [3]
Water Solubility 1229 mg/L @ 25 °C (est) [3]
Documentation Certificate of Analysis (typical for research suppliers) [2]
Sample Suppliers Larodan (Research Grade), BOC Sciences, TCI America [3] [2]

Comparison with a Common Structural Analog: Glycerol Monostearate

It is useful to contrast Glyceryl Monocaprylate with its longer-chain analog, Glycerol Monostearate (GMS), a common emulsifier.

Feature Glyceryl Monocaprylate (MG 8:0) Glycerol Monostearate (GMS) (MG 18:0)
Chain Length Medium-chain (C8) [1] [2] Long-chain (C18) [5] [6]
Molecular Formula C₁₁H₂₂O₄ [1] C₂₁H₄₂O₄ [5] [6]
Molecular Weight 218.29 g/mol [1] 358.56 g/mol [5] [6]
Physical State Liquid [2] White, waxy solid [5] [7]
Primary Industry Use Pharmaceutical (gallstone dissolution) [4] Food, Cosmetics, Pharmaceuticals (emulsifier) [5] [7]
Main Function Cholesterol solvent [4] Emulsifier, thickening, anticaking, stabilizer [5] [7]

Experimental Protocol Outline

While the search results do not contain a step-by-step methodology for gallstone dissolution experiments, the clinical use provides a framework for core experimental design.

G Prep Sample Preparation Step1 1. In-vitro Model Setup (Cholesterol Stones in Bile-mimic Solution) Prep->Step1 Step2 2. Compound Administration (Infuse Monooctanoin Solution) Step1->Step2 Step3 3. Environmental Control (Maintain at 37°C with continuous agitation) Step2->Step3 Step4 4. Monitoring & Data Collection (Measure stone mass/size over time Monitor solution composition) Step3->Step4 Step5 5. Endpoint Analysis (Confirm stone dissolution % and characterize remnants) Step4->Step5

Key Experimental Considerations:

  • In-vitro Model: Experiments typically involve creating an in-vitro model using human or synthetic cholesterol gallstones immersed in a solution that mimics bile [4].
  • Compound Administration: The Monooctanoin (e.g., Capmul 8210) is infused into the model system. The purity of the compound used is critical, with research-grade material often being >95% to >99% [4] [2].
  • Environmental Control: The experiment must be conducted under controlled physiological conditions, typically at 37°C (body temperature), often with continuous, gentle agitation to simulate natural flow and improve contact [4].
  • Monitoring: The primary metric is the reduction in gallstone mass or size over time. The process should also monitor for any changes in the solution's chemistry and the formation of any intermediate byproducts [4].
  • Safety and Side Effects: Even in vitro, the experimental design should account for the known clinical side effects, such as potential tissue irritation, which informs the concentration and exposure time used in the models [4].

References

Comprehensive Application Notes and Protocols: Glyceryl 1-Monooctanoate Hollow-Type Suppository Development for Enhanced Rectal Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Rectal drug delivery represents a valuable administration route for compounds requiring bypass of hepatic first-pass metabolism, protection from gastrointestinal degradation, or application in patients with swallowing difficulties or vomiting. The rectal environment provides relatively constant conditions with low enzymatic activity and neutral pH (7.2-7.4), favorable for drugs with poor oral absorption or stability issues in the gastrointestinal tract [1] [2]. Despite these advantages, rectal delivery faces challenges including limited absorption surface area (200-400 cm² in adults), small fluid volume (1-3 mL), and potential patient compliance issues [1] [2]. To overcome these limitations, hollow-type suppositories have been developed as an advanced delivery system that separates the drug formulation from the suppository base, allowing for improved stability, controlled release, and reduced incompatibilities [3].

Glyceryl 1-monooctanoate (also known as 1-monooctanoin, monocaprylin, CAS 502-54-5) is a monoglyceride derivative that has demonstrated significant potential as an absorption enhancer in rectal formulations. This compound exhibits dual functionality as both a permeation enhancer and a broad-spectrum antimicrobial agent, making it particularly valuable for rectal delivery systems [4] [5]. Research has confirmed that this compound significantly improves rectal absorption of poorly absorbed drugs such as gentamicin and cefazolin, with enhancement effects observed at quantities as low as 300 mg in suppository formulations [4] [6]. The compound's compatibility with various suppository bases including Witepsol H-15 and its presence in commercial lipid-based absorption enhancers (e.g., MGK) further supports its pharmaceutical utility [4] [6].

Material Characterization and Properties

Physicochemical Properties

This compound possesses specific physicochemical characteristics that determine its pharmaceutical behavior. The compound appears as a white to off-white solid with molecular weight of 218.29 g/mol and the chemical formula C₁₁H₂₂O₄ [5] [7]. It features amphiphilic properties due to its molecular structure containing both hydrophilic glycerol groups and hydrophobic octanoic acid chain, enabling surface-active behavior. The compound demonstrates good solubility in organic solvents and limited solubility in water, which contributes to its effectiveness in stabilizing oil-in-water emulsions [7].

Table 1: Physicochemical Properties of this compound

Property Specification Reference
CAS Number 502-54-5 [5] [7]
Molecular Formula C₁₁H₂₂O₄ [5] [7]
Molecular Weight 218.29 g/mol [5] [7]
Appearance White to off-white solid [5] [7]
Solubility in DMSO 100 mg/mL (458.11 mM) [5]
Critical Micelle Concentration Not fully characterized -
Biological and Pharmaceutical Properties

The biological activity profile of this compound encompasses both antimicrobial effects and absorption enhancement capabilities. As an antimicrobial, it demonstrates broad-spectrum activity against pathogenic yeast including Candida albicans (MIC = 200 mg/L) and Candida parapsilosis, as well as Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae) [5]. The compound also exhibits antifungal activity against saprophytic fungi (Aspergillus niger, Penicillium species) and pathogenic fungi (Trichophyton mentagrophytes and Trichophyton rubrum) at concentrations ranging from 0-32.5 mg/L over 30 days of exposure [5].

Pharmaceutically, this compound serves as a potent absorption enhancer for rectal delivery. Studies demonstrate its ability to significantly improve the rectal absorption of poorly absorbed drugs such as antibiotics. In rabbit models, hollow-type suppositories containing 300 mg of this compound enhanced gentamicin absorption, achieving therapeutic plasma levels (Cₘₐₓ = 3.5 ± 0.3 μg/mL) even with reduced drug amounts (6 mg vs. 60 mg) [4]. Similar enhancement effects were observed for cefazolin in rat models, where this compound was identified as the primary active component in commercial absorption-enhancing mixtures [6].

Table 2: Biological and Pharmaceutical Properties of this compound

Property Specification Reference
Antimicrobial Spectrum Broad-spectrum vs. bacteria, yeast, fungi [5]
MIC vs. Candida albicans 200 mg/L [5]
Absorption Enhancement Confirmed for gentamicin, cefazolin [4] [6]
Effective Concentration ~300 mg in suppository [4]
Toxicity Profile Low toxicity, suitable for pharmaceutical use [7]

Formulation Design and Parameters

Hollow-Type Suppository Configuration

Hollow-type suppositories represent a specialized dosage form designed with a separate compartment for the active pharmaceutical ingredient, distinct from the suppository body. This configuration provides significant advantages over conventional suppositories, including reduced drug-base interactions, improved stability for incompatible compounds, and flexible dosing capabilities [3]. Two primary designs have been developed:

  • Type I Design: Features a hollow cavity containing the drug, with the suppository body composed of a mixture of standard suppository base (e.g., Witepsol H-15) and this compound, or this compound alone [4].

  • Type II Design: Consists of a suppository body made of standard base material (e.g., Witepsol H-15) with a cavity containing both the drug and this compound [4].

Research indicates that both designs effectively promote drug absorption, with the enhancement effect reaching a plateau at approximately 300 mg of this compound, beyond which additional amounts provide no further absorption improvement [4].

Suppository Base Composition

The selection of appropriate suppository bases is critical for optimal performance of hollow-type formulations. Bases are typically classified as either oleaginous (fatty) or water-soluble/miscible, each offering distinct advantages for specific applications [8]:

  • Oleaginous Bases: Include theobroma oil (cocoa butter) and synthetic triglyceride mixtures (e.g., Witepsol H-15, Fattibase, Wecobee series). These bases melt at body temperature, requiring careful temperature control during preparation to prevent polymorphic changes that could alter melting characteristics [8].

  • Water-Soluble/Miscible Bases: Comprise glycerinated gelatin or various polyethylene glycol (PEG) polymers. These bases dissolve in rectal fluid rather than melting, often providing more prolonged drug release profiles. PEG bases can be blended in different molecular weight combinations to achieve desired hardness and dissolution characteristics [8].

Table 3: Formulation Parameters for Hollow-Type Suppositories

Parameter Options Considerations
Suppository Design Type I (enhancer in body) or Type II (enhancer in cavity) Type I may provide more uniform distribution; Type II allows direct drug-enhancer contact
Base Type Oleaginous (Witepsol H-15) or Water-miscible (PEG blends) Oleaginous bases melt at body temperature; PEG bases dissolve slowly
This compound Concentration 100-300 mg/suppository Maximum enhancement at ~300 mg; higher concentrations not beneficial
Drug Loading Dependent on potency and solubility Consider displacement value for accurate dosing
Shell Material (3D Printed) PVA, HPMC HME 15LV, PLA PVA and HPMC offer water-solubility; PLA provides sustained release
Preparation Workflow

The following diagram illustrates the comprehensive preparation workflow for this compound hollow-type suppositories, incorporating both conventional and advanced manufacturing techniques:

G Start Start Suppository Preparation BaseSelection Base Material Selection Start->BaseSelection BaseMelt Melt Base Material (Not >35°C for cocoa butter) BaseSelection->BaseMelt AdvancedPath 3D Printing Alternative BaseSelection->AdvancedPath Advanced Manufacturing EnhancerIncorp Incorporate Glyceryl 1-Monooctanoate BaseMelt->EnhancerIncorp MoldFill Fill Suppository Molds EnhancerIncorp->MoldFill CavityForm Form Drug Cavity MoldFill->CavityForm DrugFill Fill Drug Formulation into Cavity CavityForm->DrugFill Seal Seal Suppository DrugFill->Seal Cool Cool and Solidify Seal->Cool Finish Finish and Package Cool->Finish End Quality Control & Release Finish->End AdvancedPath->BaseMelt No ShellDesign Design Shell Structure (Torpedo-shaped, 12mm max diameter) AdvancedPath->ShellDesign Yes HME Hot Melt Extrusion for Filament Production ShellDesign->HME FDMPrint FDM 3D Printing of Hollow Shells HME->FDMPrint ShellFill Fill Shell with Drug-Enhancer Mixture FDMPrint->ShellFill ShellFill->Finish

Experimental Protocols

Preparation of Hollow-Type Suppositories
4.1.1 Conventional Fusion Molding Method

The fusion molding technique represents the most widely used approach for laboratory-scale suppository preparation [9] [8]. This protocol details the preparation of Type I hollow-type suppositories with this compound incorporated in the suppository body:

  • Step 1: Base Preparation: Weigh appropriate amounts of suppository base (e.g., Witepsol H-15). For a batch of 10 suppositories, use 20 g base (assuming 2 g blank weight). Grate the base if in solid form to facilitate melting [9].

  • Step 2: Melting Process: Melt the base material using a water bath maintained at 35-40°C. Critical note: For cocoa butter bases, do not exceed 35°C to prevent polymorphic changes that would lower the melting point and compromise stability [8].

  • Step 3: Enhancer Incorporation: Add 3 g this compound (300 mg/suppository) to the melted base. Maintain gentle stirring until a homogeneous mixture is achieved [4].

  • Step 4: Mold Preparation: Pre-cool suppository molds to 10-15°C. Lightly lubricate with mineral oil or silicone spray if necessary [9].

  • Step 5: Partial Filling: Pour the base-enhancer mixture into molds, filling only to 2/3 capacity to create space for the drug cavity. Allow to partially solidify [4].

  • Step 6: Cavity Formation: Using a pre-cooled rod or instrument, create a uniform cavity in the center of each suppository. The cavity size should be proportional to the drug volume [3].

  • Step 7: Drug Loading: Precisely weigh the drug substance and fill into the cavities. For liquid formulations, use a micropipette for accurate dispensing [4].

  • Step 8: Sealing: Seal the drug-filled cavities with a small amount of the base-enhancer mixture. Apply slight excess to ensure complete encapsulation [3].

  • Step 9: Cooling and Removal: Allow the suppositories to completely solidify at 2-8°C for 30 minutes. Carefully remove from molds and inspect for defects [9].

  • Step 10: Packaging and Storage: Individually wrap suppositories in foil or plastic packaging. Store at controlled room temperature or refrigerated conditions depending on the base characteristics [8].

4.1.2 Advanced 3D Printing Methodology

Fused deposition modeling paired with hot-melt extrusion represents an innovative approach for producing hollow-type suppository shells with precise dimensions and customized release properties [3]:

  • Step 1: Formulation Development: Prepare polymer blends containing drug-compatible materials such as polyvinyl alcohol (PVA), hydroxypropyl methylcellulose (HPMC HME 15LV), or polyethylene glycol (PEG) blends. For water-soluble shells, PVA and HPMC are preferred [3].

  • Step 2: Hot-Melt Extrusion: Process the polymer blends using a twin-screw hot-melt extruder at temperatures specific to the polymer system (typically 100-150°C). Produce filaments with diameter of 1.75 mm or 2.85 mm compatible with FDM printers [3].

  • Step 3: 3D Model Design: Create a digital suppository shell model using CAD software. Optimal dimensions include torpedo-shape with 12 mm maximum diameter, 10 mm bottom diameter, and 6 mm high arc-shaped top for easy insertion. Incorporate side release pores of 2 mm diameter for controlled drug release [3].

  • Step 4: Shell Printing: Use FDM 3D printing with optimized parameters: nozzle temperature according to polymer requirements, build plate temperature of 50-60°C, layer height of 0.1-0.2 mm, and print speed of 20-40 mm/s [3].

  • Step 5: Drug Loading: Fill the printed shells with drug-glyceryl 1-monooctanoate mixture (for Type II design) or drug alone (for Type I design). For liquid or semi-solid formulations, use precision syringe dispensers [3].

  • Step 6: Shell Sealing: Seal the filled shells using a compatible polymer solution as adhesive. Alternatively, design interlocking components that snap closed after filling [3].

In Vitro Release Evaluation

Drug release characterization from hollow-type suppositories provides critical quality assessment and predictive in vivo performance data [3]:

  • Apparatus Selection: Use USP Apparatus 1 (basket) or 2 (paddle) with modified sinkers for suppository evaluation. The flow-through method may better simulate rectal conditions [10].

  • Dissolution Medium: Phosphate buffer pH 7.4 maintained at 37±0.5°C to simulate rectal fluid. Addition of surfactants (e.g., 0.5-1% polysorbate 80) may be necessary for hydrophobic drugs [1].

  • Sample Collection: Withdraw aliquots at predetermined time points (e.g., 15, 30, 60, 120, 240, 360 minutes). Filter samples through 0.45 μm membrane filters before analysis [3].

  • Analytical Methods: Employ UV-Vis spectroscopy, HPLC, or UPLC for drug quantification. Calculate cumulative drug release and determine release kinetics (zero-order, first-order, Higuchi, Korsmeyer-Peppas) [3].

In Vivo Absorption Assessment

Animal models provide essential preclinical data on absorption enhancement efficacy of this compound-containing suppositories [4] [6]:

  • Animal Model Selection: Use conscious rabbits or rats of appropriate strain, age, and weight. House animals with standard diet and fasting conditions prior to experimentation (typically 12-18 hours with free access to water) [4].

  • Dosing Protocol: Administer single suppository containing test drug with and without this compound (300 mg) using appropriate insertion technique. Include control groups receiving intravenous formulation for absolute bioavailability calculations [4].

  • Blood Sampling: Collect serial blood samples (0.5-1.0 mL) at predetermined time points via venous catheter or separate venipuncture. Typical sampling schedule: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration [4].

  • Sample Analysis: Process blood samples to plasma or serum. Analyze drug concentrations using validated bioanalytical methods (LC-MS/MS preferred for sensitivity and specificity) [4].

  • Pharmacokinetic Analysis: Calculate key parameters including Cₘₐₓ, Tₘₐₓ, AUC₀–t, AUC₀–∞, t₁/₂, and mean residence time (MRT). Compare parameters between enhanced and non-enhanced formulations to determine absorption enhancement ratio [4] [6].

Applications and Regulatory Considerations

Disease Targets and Drug Candidates

Hollow-type suppositories containing this compound are particularly suitable for specific therapeutic applications and drug categories:

  • Antibiotic Delivery: The formulation has proven effective for antibiotics with poor oral absorption such as gentamicin and cefazolin. Research demonstrates that this compound enables therapeutic plasma levels of gentamicin with 90% dose reduction (from 60 mg to 6 mg) while maintaining effective concentrations [4] [6].

  • Drugs with Extensive First-Pass Metabolism: Compounds such as diclofenac, ibuprofen, and prochlorperazine benefit from rectal administration which partially bypasses hepatic first-pass effect, and further enhanced by this compound [2] [10].

  • Pediatric and Geriatric Applications: The hollow-type design allows dose flexibility for personalized medicine approaches in special populations where swallowing difficulties or metabolism differences present challenges [2] [3].

  • Local Rectal Disorders: Anti-inflammatory drugs (e.g., mesalazine, budesonide, hydrocortisone) for inflammatory bowel disease benefit from enhanced local absorption while the antimicrobial properties of this compound provide adjunct therapy [1] [2].

Developmental Considerations and Challenges

Several critical factors require attention during formulation development of this compound hollow-type suppositories:

  • Regulatory Status: this compound is typically classified as "for research use only" by suppliers, requiring appropriate regulatory approval for inclusion in finished pharmaceutical products [5].

  • Stability Considerations: The ester bond in this compound may be susceptible to hydrolysis under certain conditions. Conduct comprehensive stability studies including forced degradation to establish appropriate formulation and storage conditions [7].

  • Manufacturing Scale-Up: Transition from laboratory-scale fusion molding to commercial production requires specialized equipment for high-volume suppository manufacturing. 3D printing approaches face significant scale-up challenges for mass production [9] [3].

  • Patient Compliance: Cultural and personal preferences may limit rectal formulation acceptance. Provide clear administration instructions, including proper insertion techniques and post-administration positioning to enhance patient education and compliance [8] [2].

Conclusion

This compound hollow-type suppositories represent a promising drug delivery strategy for enhancing rectal absorption of challenging pharmaceutical compounds. The unique properties of this compound as both an absorption enhancer and antimicrobial agent provide dual functionality in rectal formulations. The hollow-type design addresses common limitations of conventional suppositories by separating drug and base components, thereby improving stability and enabling flexible dosing.

The integration of advanced manufacturing technologies such as 3D printing offers new possibilities for personalized suppository design with customized release profiles. As research continues to elucidate the mechanisms of this compound's absorption enhancement effects, this delivery platform holds significant potential for addressing formulation challenges across multiple therapeutic areas, particularly for drugs with poor oral bioavailability or extensive first-pass metabolism.

References

Glyceryl 1-monooctanoate minimum inhibitory concentration Candida albicans

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Profile of Glyceryl 1-monooctanoate

This compound is a glycerol monolaurate derivative recognized for its broad-spectrum antimicrobial properties. It is effective against pathogenic yeasts like Candida albicans, as well as Gram-positive and Gram-negative bacteria [1] [2]. The following table summarizes its key biological activities:

Organism Category Specific Organisms Tested Key Activity Findings
Pathogenic Yeast Candida albicans MIC: 200 mg/L (0.2 mg/mL) [1].
Candida parapsilosis Suppressed growth [1] [2].
Saprophytic Fungi Aspergillus niger, Penicillium spp., Alternaria sp., Phoma sp. Growth inhibition observed at 0-32.5 mg/L over 30 days [1].
Pathogenic Fungi Trichophyton mentagrophytes, Trichophyton rubrum Growth inhibition observed at 0-32.5 mg/L over 30 days [1].
Gram-positive Bacteria Staphylococcus aureus Suppressed growth [1] [2].
Gram-negative Bacteria Escherichia coli, Klebsiella pneumoniae Suppressed growth [1] [2].

Protocol: Broth Microdilution for MIC Assay

This protocol is adapted from standard methods [3] [4] for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

Reagents and Equipment
  • Strain: Candida albicans (e.g., reference strain ATCC 90028).
  • Test Compound: this compound (CAS 502-54-5).
  • Media:
    • RPMI 1640 with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS [3] [4].
    • YPD (1% yeast extract, 2% bactopeptone, 2% glucose) for routine culture [3].
  • Solvent: DMSO (for preparing stock solution of this compound).
  • Equipment: 96-well flat-bottom microtiter plates, multichannel pipette, microplate reader, incubator.
Preparation of Inoculum
  • Grow an overnight culture of C. albicans in YPD or RPMI medium at 35°C with agitation [3] [4].
  • Measure the optical density at 600 nm (OD600) and adjust the cell concentration in fresh medium to a density of approximately 1-5 x 10³ CFU/mL for the final test inoculum [3] [4].
Preparation of Drug Dilution Plate
  • Prepare a 2x stock solution of this compound in RPMI medium. A 400 mg/L stock is needed for a final test concentration of 200 mg/L. Note that the compound may require brief sonication for proper dissolution [2].
  • Using a 96-well plate, add 100 µL of RPMI medium to all wells from columns 1 to 11.
  • Add 200 µL of the 2x drug stock solution to column 12.
  • Perform a two-fold serial dilution: Transfer 100 µL from column 12 to column 11, mix thoroughly, and continue this process to column 2. Discard 100 µL from column 2. Column 1 serves as the growth control (no drug) [3].
Inoculation and Incubation
  • Add 100 µL of the adjusted fungal inoculum to each well of the dilution plate, resulting in a final volume of 200 µL per well and the desired final drug concentrations [3].
  • Incubate the plate statically at 35°C for 24-48 hours [4].
Reading and Interpretation
  • After incubation, measure the OD630 of each well using a microplate reader. Alternatively, visually inspect the wells for turbidity.
  • The MIC is defined as the lowest concentration of this compound at which a significant reduction (typically ≥50% or ≥80%) in turbidity is observed compared to the growth control well [3] [4].
  • For quality control, ensure that the growth in the control well (column 1) is adequate.

The workflow for this protocol is summarized in the following diagram:

mic_assay_workflow start Start MIC Assay prep_media Prepare RPMI-1640 Media (Buffered with MOPS, pH 7.0) start->prep_media prep_inoculum Prepare C. albicans Inoculum (Adjust to 1-5 x 10³ CFU/mL) prep_media->prep_inoculum prep_drug Prepare 2x Glyceryl 1-monooctanoate Stock prep_inoculum->prep_drug dilute_drug Perform 2-Fold Serial Dilution in 96-Well Plate prep_drug->dilute_drug inoculate Add 100 µL Inoculum to All Wells dilute_drug->inoculate incubate Incubate Plate 35°C for 24-48 hours, Static inoculate->incubate read_results Read OD630 or Visual Inspection incubate->read_results determine_mic Determine MIC as Lowest Concentration with Significant Growth Inhibition read_results->determine_mic end MIC Value Obtained determine_mic->end

Application Notes for Researchers

  • Solubility Considerations: this compound is lipophilic. For in vitro assays, it can be dissolved in DMSO at a high concentration (e.g., 100 mg/mL) and then diluted in aqueous medium with brief sonication to create a homogenous solution [2].
  • Synergy Potential: Research on analogous compounds like Glycerol Monolaurate (GML) shows synergy with specific antibiotics (e.g., gentamicin) against biofilms [5]. Consider investigating this compound in combination with other antifungals.
  • Beyond MIC - MBC: To determine if the effect is fungicidal (killing) or fungistatic (growth inhibition), perform a Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assay by subculturing from clear MIC wells onto drug-free agar plates [6].
  • Quality Control: Always include reference strains with known MICs (e.g., C. albicans ATCC 90028) to ensure the accuracy and reproducibility of your assay system [4].

Critical Considerations for Antifungal Testing

  • MIC Phenomena: Be aware of phenomena like trailing growth (incomplete growth inhibition at high concentrations, common with azoles) or the paradoxical effect (re-growth at high concentrations of echinocandins), which can complicate MIC reading [7]. These effects highlight adaptive fungal responses and may impact the correlation between in vitro MIC and in vivo outcome.
  • Assay Standardization: Small variations in inoculum density, incubation time, temperature, and medium composition can significantly affect MIC results. Adhering strictly to standardized protocols is crucial for generating reliable and comparable data [4].

References

Antimicrobial Application Notes and Protocols for Glyceryl 1-monooctanoate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

Glyceryl 1-monooctanoate (also known as monooctanoin or monocaprylin) is a glycerol monoester fatty acid derivative with established broad-spectrum antimicrobial activity [1] [2]. Its chemical structure consists of an octanoic (caprylic) acid chain esterified to a glycerol backbone, conferring amphiphilic properties that contribute to its mechanism of action against microbial membranes [1]. This document provides a standardized framework for evaluating the antimicrobial efficacy of this compound in laboratory settings, outlining detailed protocols for minimum inhibitory concentration (MIC) determination, biofilm assays, and synergy studies, supported by quantitative data and analytical workflows.

  • Chemical Data:
    • CAS Number: 502-54-5 [1] [2]
    • Molecular Formula: C₁₁H₂₂O₄ [1] [2]
    • Molecular Weight: 218.29 g/mol [1] [2]
  • Key Characteristics: This compound appears as a white to off-white solid and has poor water solubility, which is a critical consideration for assay design and formulation [1] [3].

Spectrum of Activity and Key Data

This compound exhibits a broad spectrum of antimicrobial activity, effectively inhibiting the growth of various pathogenic fungi, Gram-positive, and Gram-negative bacteria [1].

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound
Test Organism Strain Example MIC Value / Effective Concentration Experimental Conditions & Notes
Pathogenic Yeast
Candida albicans Not Specified 200 mg/L [1] 30-day incubation period [1]
Candida parapsilosis Not Specified Suppressed [1] Growth suppression observed [1]
Gram-positive Bacteria
Staphylococcus aureus MN8 0.25 mM (~55 mg/L) [4] Bactericidal (≥3 log reduction) [4]
Streptococcus pyogenes T253 0.05 mM (~11 mg/L) [4] Bactericidal; lacks esterases [4]
Gram-negative Bacteria
Escherichia coli Not Specified Suppressed [1] Growth suppression observed [1]
Klebsiella pneumoniae Not Specified Suppressed [1] Growth suppression observed [1]
Saprophytic & Pathogenic Fungi
Aspergillus niger Not Specified ≤ 32.5 mg/L [1] 30-day incubation; growth inhibition [1]
Penicillium spp. P. roqueforti, P. jensenii ≤ 32.5 mg/L [1] 30-day incubation; growth inhibition [1]
Trichophyton spp. T. mentagrophytes, T. rubrum ≤ 32.5 mg/L [1] 30-day incubation; growth inhibition [1]
Table 2: Comparative Activity of this compound and Lauric Acid
Parameter This compound Lauric Acid
Bactericidal Concentration (S. aureus) 0.25 mM [4] 50 mM [4]
Bactericidal Concentration (S. pyogenes) 0.05 mM [4] 50 mM [4]
Relative Potency ~200x more effective than lauric acid against S. aureus [4] Baseline
Exotoxin Inhibition Effective at sub-growth inhibitory concentrations [4] Also effective, but requires higher concentrations [4]

Mechanism of Action

The primary antimicrobial mechanism of glycerol monoesters like this compound involves the disruption of microbial membrane integrity [5] [4]. The amphiphathic structure allows the molecule to integrate into the lipid bilayer, which can:

  • Increase membrane permeability, leading to loss of potential difference and leakage of cellular contents [5].
  • Inhibit membrane-associated signal transduction, thereby reducing the production of virulence factors such as exotoxins [4].
  • Act as a surfactant, disrupting biofilm matrices and facilitating the penetration of other antimicrobial agents [5].

The following diagram illustrates the multi-faceted mechanism of action of this compound on bacterial cells.

G cluster_bacterial_cell Bacterial Cell GML This compound Membrane Cell Membrane GML->Membrane 1. Integrates into Lipid Bilayer Virulence Virulence Factor Production GML->Virulence 2. Inhibits Signal Transduction Biofilm Biofilm Matrix GML->Biofilm 3. Disrupts Structure Permeability Increased Membrane Permeability & Loss of Cellular Content Membrane->Permeability ToxinReduction Reduced Exotoxin Production Virulence->ToxinReduction Penetration Enhanced Antibiotic Penetration Biofilm->Penetration

Detailed Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is adapted from standardized methods for antimicrobial susceptibility testing [6] and specific applications for lipid-based compounds [4].

4.1.1 Workflow Diagram

G cluster_day2 Day 2: Assay Setup Start Day 1: Inoculum Preparation Step1 Prepare GML Stock Solution (100 mg/mL in DMSO) Start->Step1 Step2 2-fold Serial Dilution in Broth Medium Step1->Step2 Step3 Standardize Inoculum (5 × 10⁵ CFU/mL) Step2->Step3 Step4 Inoculate Plates (96-well format) Step3->Step4 Step5 Incubate 37°C for 16-24 hours Step4->Step5 Step6 Measure OD600 Visual Inspection Step5->Step6 Step7 Calculate MIC Step6->Step7

4.1.2 Materials and Reagents

  • Test Compound: this compound (≥90% purity) [1]
  • Solvent: Dimethyl sulfoxide (DMSO), hygroscopic; use newly opened for solubility [1]
  • Growth Media: Todd Hewitt broth [4], Mueller-Hinton broth, or LB broth [6]
  • Bacterial Strains: Fresh clinical or reference isolates (see Table 1)
  • Equipment: 96-well flat-bottom microtiter plates, sterile tubes, spectrophotometer, multichannel pipettes

4.1.3 Step-by-Step Procedure

  • Stock Solution Preparation: Prepare a 100 mg/mL stock solution of this compound in DMSO. Sonicate if necessary to ensure complete dissolution [1].
  • Serial Dilution:
    • Perform two-fold serial dilutions of the stock solution in appropriate broth medium across a 96-well microtiter plate. A typical concentration range is 0-32.5 mg/L for fungi [1] and higher for bacteria (e.g., 0-500 mg/L).
    • Include growth control (medium + inoculum) and sterility control (medium only) wells.
  • Inoculum Standardization:
    • Grow bacterial strains to stationary phase (16-24 hours) in appropriate broth [6].
    • Adjust the turbidity of the culture to 0.5 McFarland standard, then further dilute to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the assay wells [6].
  • Inoculation and Incubation:
    • Add 100 μL of the standardized inoculum to each well except the sterility control.
    • Seal plates and incubate statically at 37°C for 16-24 hours (bacteria) or up to 30 days (fungi, with periodic observation) [1].
  • MIC Determination:
    • After incubation, measure optical density at 600 nm (OD600) using a plate reader.
    • Visually inspect wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth compared to the growth control well [6].
Biofilm Inhibition and Eradication Assay

This compound demonstrates significant activity against bacterial biofilms, both preventing formation and eradicating mature structures [5] [4].

4.2.1 Materials and Reagents

  • Substrates: 96-well polystyrene microtiter plates or relevant material (e.g., silk sutures, silicone coupons) [5]
  • Staining Reagent: 0.1% crystal violet solution or alcian blue for SEM [5]
  • Fixative: 2% glutaraldehyde in cacodylate buffer for SEM [5]

4.2.2 Step-by-Step Procedure

  • Biofilm Formation:
    • Grow biofilms on chosen substrates for 24-48 hours at 37°C in appropriate growth media [5].
  • Treatment:
    • For inhibition assays: Add this compound simultaneously with bacterial inoculation.
    • For eradication assays: Gently replace medium in established biofilms with fresh medium containing this compound (typical concentrations 0.35-100 mM) [5].
  • Incubation: Incubate treated biofilms for 16-24 hours at 37°C [5].
  • Viability Assessment (CFU enumeration):
    • Gently rinse biofilms to remove non-adherent cells.
    • Sonicate biofilm-covered substrates to disaggregate cells.
    • Perform serial dilutions and plate on agar media for colony counting [5].
  • Biomass Quantification (Crystal Violet Staining):
    • Fix biofilms with methanol or ethanol.
    • Stain with 0.1% crystal violet for 15 minutes.
    • Rinse thoroughly, solubilize dye in acetic acid or ethanol, and measure OD570.
  • Structural Analysis (SEM): For morphological assessment, fix biofilms with glutaraldehyde, dehydrate, critical-point dry, and examine by scanning electron microscopy [5].
Synergy Testing with Antibiotics

This compound can act synergistically with certain classes of antibiotics, particularly aminoglycosides, to enhance bacterial killing [5].

4.3.1 Procedure

  • Set up a checkerboard microdilution assay with serial dilutions of this compound and the test antibiotic.
  • Use concentrations ranging from sub-inhibitory to inhibitory for both compounds.
  • Inoculate with the target organism and incubate as in section 4.1.
  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy:
    • FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)
    • Synergy is typically defined as FIC index ≤ 0.5 [5].

Formulation Considerations

The poor aqueous solubility of this compound can be overcome through formulation strategies that enhance its bioavailability and antimicrobial efficacy [3].

  • Microemulsion Systems: Oil-in-water (O/W) microemulsions using Tween 20 or Tween 80 as surfactants and ethanol or pentanol as cosurfactants can significantly improve GML dispersion and antimicrobial activity [3].
  • Potassium Sorbate Combination: The addition of potassium sorbate to microemulsion systems can further enhance antimicrobial effects due to complementary spectra of activity [3].
  • Solubility Parameters: this compound is soluble in DMSO at 100 mg/mL [1]. For in vivo applications, it can be delivered in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1].

Quality Control and Data Interpretation

  • Quality Control Strains: Include appropriate reference strains (e.g., S. aureus ATCC 29213) in each assay to ensure reliability and reproducibility [6].
  • Resistance Monitoring: Despite long-term passage on sub-inhibitory concentrations, resistance to this compound does not readily develop, supporting its potential as a sustainable antimicrobial [4].
  • Data Reporting: Report MIC values in mM or mg/L, specify incubation conditions, and indicate the methodology used according to EUCAST or CLSI guidelines where applicable [6].

References

Comprehensive Application Notes and Protocols: Glyceryl Monooleate Cubosomes for Advanced Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cubosome Technology

Cubosomes represent a cutting-edge nanotechnology platform in drug delivery, consisting of nanostructured lipid particles with unique bicontinuous cubic architectures. These self-assembled systems are formed from specific amphiphilic lipids such as glyceryl monooleate (GMO) in the presence of appropriate stabilizers, creating a complex three-dimensional structure with two distinct hydrophilic regions separated by a lipid bilayer. This honeycomb-like organization provides exceptional encapsulation capabilities for hydrophilic, hydrophobic, and amphiphilic compounds, making cubosomes superior to conventional vesicular systems like liposomes. The thermodynamic stability, high interfacial area, and tunable release profiles of cubosomes have positioned them as promising carriers for various therapeutic applications, including targeted cancer therapy, oral drug delivery, transdermal administration, and ocular delivery systems [1] [2].

The significance of cubosome technology in advanced drug delivery stems from their remarkable structural properties and versatile functionality. Unlike liposomes that typically feature spherical bilayer structures, cubosomes maintain a bicontinuous cubic phase with internal water channels that provide substantially higher surface area for drug encapsulation. This unique architecture enables high payload capacity and controlled release kinetics governed by diffusion through the well-defined channel structure. Additionally, cubosomes exhibit exceptional stability under physiological conditions and can be engineered to respond to specific biological stimuli such as pH changes, enzyme activity, or temperature variations. These characteristics have made cubosomes particularly valuable for addressing contemporary drug delivery challenges, including enhancing bioavailability of poorly soluble drugs, achieving site-specific targeting, and overcoming biological barriers [3] [4].

Composition and Formulation Design

Core Components

The formulation of functional cubosomes requires careful selection of amphiphilic lipids and stabilizing agents that determine the structural integrity and performance characteristics of the final nanocarrier. Glyceryl monooleate (GMO) stands as the predominant lipid choice for cubosome formation due to its well-established self-assembly properties and regulatory acceptance. GMO is classified as generally recognized as safe (GRAS) by the FDA and included in the Inactive Ingredients Guide, providing a solid regulatory foundation for pharmaceutical development. This amphiphilic lipid spontaneously forms cubic liquid crystalline phases when combined with water, creating the characteristic bicontinuous structure essential for cubosome functionality. As an alternative to GMO, phytantriol has emerged as a promising lipid excipient with enhanced stability against enzymatic degradation, particularly for oral delivery applications where esterase activity in the gastrointestinal tract might compromise GMO integrity [1] [5] [6].

Table 1: Core Components of Cubosome Formulations

Component Type Specific Examples Functional Role Typical Concentration
Amphiphilic Lipids Glyceryl monooleate (GMO) Primary structure-forming lipid 2.5-5% (w/w) of dispersion
Phytantriol Alternative lipid with enhanced stability 2.5-5% (w/w) of dispersion
Monoelaidin Lipid component for specialized applications Variable
Stabilizers Poloxamer 407 (Pluronic F127) Primary steric stabilizer 0.5-5% (w/w)
Poloxamer 188 Alternative stabilizer 0.5-5% (w/w)
Polysorbates (Tween series) Stabilizer for specific applications 0.5-5% (w/w)
Functional Additives Polyethylene glycol (PEG 6000) Surface modification for stealth properties 5-10% (w/w of lipid)
Oleic acid Membrane fluidity enhancer GMO:OA molar ratio 2:1 to 4:1

Stabilizers represent critical formulation components that prevent colloidal aggregation and maintain nanostructural integrity. Poloxamer 407 (commercially known as Pluronic F127) serves as the gold standard stabilizer for cubosome systems, functioning through steric stabilization mechanisms where hydrophobic polyoxypropylene segments anchor into the lipid bilayer while hydrophilic polyoxyethylene chains extend into the aqueous medium, creating a protective barrier against particle aggregation. The effectiveness of Poloxamer 407 stems from its optimal molecular architecture that facilitates proper adsorption to the cubosome surface while maintaining sufficient chain mobility for steric repulsion. Other stabilizers including Poloxamer 188 and various polysorbates (Tween series) have also been successfully employed, with selection dependent on specific application requirements and compatibility with encapsulated active ingredients [2] [5].

Advanced Functional Components

Contemporary cubosome design frequently incorporates functional additives that enhance targeting capabilities or enable stimulus-responsive behavior. PEGylation—the covalent attachment or physical incorporation of polyethylene glycol chains—represents a widely employed strategy to impart stealth properties by reducing opsonization and extending systemic circulation half-life. Recent research demonstrates that PEG 6000 incorporation at 5-10% w/w (with respect to total lipid weight) significantly improves cubosome stability while potentially enhancing mucoadhesion for localized delivery applications. Oleic acid serves as another valuable additive that modulates membrane fluidity and enhances encapsulation efficiency for lipophilic compounds, with optimal performance typically achieved at GMO-to-oleic acid molar ratios between 2:1 and 4:1 [7].

The emerging frontier in cubosome functionalization involves ligand conjugation for active targeting and smart polymer incorporation for triggered drug release. Targeting moieties including antibodies, peptides, or aptamers can be grafted onto the cubosome surface to enable specific recognition of cell surface markers overexpressed in pathological conditions, particularly in oncology applications. Similarly, pH-sensitive components can be integrated to create cubosomes that remain stable at physiological pH (7.4) but rapidly release their payload in acidic microenvironments characteristic of tumors (pH 5.5-6.8) or inflammatory sites. This approach was elegantly demonstrated in a recent study where PEGylated cubosomes incorporating oleic acid exhibited minimal drug release (6.30% ± 0.33%) at pH 7.4 over 24 hours but significant release (70.00% ± 1.01%) at pH 5.5, creating an effective trigger mechanism for tumor-targeted delivery [7].

Preparation Methods and Experimental Protocols

Top-Down Preparation Protocol

The top-down approach represents the most widely employed method for cubosome production, involving initial formation of a bulk cubic phase gel followed by fragmentation into colloidal dispersions using high-energy input. This method provides excellent control over internal nanostructure and typically yields cubosomes with well-defined cubic symmetry. The following protocol details the standardized preparation of GMO-based cubosomes using the top-down approach:

  • Step 1: Lipid Phase Preparation - Accurately weigh glyceryl monooleate (GMO) and any additional lipid components (e.g., oleic acid) in the specified ratios. For a standard formulation, use 2.5-5% (w/w) GMO relative to the final dispersion weight. Melt the lipid mixture at 60-70°C using a thermostatically controlled water bath until a homogeneous liquid is formed [8].

  • Step 2: Aqueous Phase Preparation - Dissolve the stabilizer (typically Poloxamer 407 at 0.5-5% w/w) in purified water preheated to the same temperature as the lipid phase (60-70°C). For drug-loaded cubosomes, hydrophilic active compounds can be incorporated into the aqueous phase at this stage [8] [5].

  • Step 3: Emulsion Formation - Add the lipid phase dropwise to the aqueous phase under continuous high-shear mixing using a rotor-stator homogenizer (e.g., Ultra-Turrax) at 10,000-18,500 rpm for 5-10 minutes. Maintain temperature at 60-70°C throughout this process to prevent lipid crystallization [8] [5].

  • Step 4: High-Pressure Homogenization - For further size reduction and uniformity, process the pre-emulsion using a high-pressure homogenizer at 10,000-15,000 psi for 3-5 cycles. Alternatively, probe sonication can be employed for small-scale production, applying 3 cycles of 5 minutes each with appropriate cooling intervals [2] [5].

  • Step 5: Cooling and Maturation - Allow the cubosomal dispersion to cool gradually to room temperature with gentle stirring. The cubic nanostructure typically forms spontaneously during this cooling stage as the system reaches thermodynamic equilibrium. Store the final dispersion at 4-25°C for further characterization and use [8].

topology Start Start Cubosome Preparation LipidPhase Prepare Lipid Phase Melt GMO + additives at 60-70°C Start->LipidPhase AqueousPhase Prepare Aqueous Phase Dissolve stabilizer in heated water Start->AqueousPhase Emulsification High-Shear Emulsification Combine phases at 10,000-18,500 rpm LipidPhase->Emulsification AqueousPhase->Emulsification Homogenization High-Pressure Homogenization 10,000-15,000 psi, 3-5 cycles Emulsification->Homogenization Cooling Cooling and Maturation Gradual cooling to room temperature Homogenization->Cooling FinalProduct Final Cubosome Dispersion Store at 4-25°C Cooling->FinalProduct

Figure 1: Top-down preparation workflow for cubosome production

Bottom-Up Preparation Protocol

The bottom-up approach, also known as the hydrotrope method, utilizes solvent systems to facilitate spontaneous self-assembly of cubosomes upon dilution in aqueous media. This method offers advantages for heat-sensitive compounds and enables more straightforward scale-up while avoiding potentially destructive high-energy processing steps:

  • Step 1: Precursor Solution Preparation - Dissolve GMO (2.5-5% w/w) in a hydrotropic solvent such as ethanol (e.g., 4 mL ethanol per 90 mg GMO). Add any hydrophobic active compounds to this organic phase to ensure complete solubilization [5].

  • Step 2: Aqueous Phase Preparation - Dissolve the stabilizer (Poloxamer 407 or alternatives at 0.4-5% w/v) in purified water. For hydrophilic active compounds, incorporate into this aqueous phase [5].

  • Step 3: Spontaneous Self-Assembly - Add the aqueous phase dropwise to the organic phase under continuous stirring (without high-energy input). The progressive dilution of hydrotrope concentration triggers spontaneous self-assembly of lipid molecules into cubosomal nanostructures [2].

  • Step 4: Solvent Removal - Remove organic solvent by evaporation under reduced pressure or dialysis against appropriate buffers. This step is critical for obtaining toxicologically acceptable formulations free from residual solvents [2] [5].

  • Step 5: Equilibration - Allow the cubosomal dispersion to equilibrate at room temperature for 24 hours to ensure complete formation of the thermodynamically stable cubic phase before characterization and use [2].

Microfluidic Production Protocol

Recent advances in cubosome manufacturing have introduced microfluidic approaches that enable precise control over particle characteristics and enhance production efficiency. This method is particularly valuable for large-scale production and offers superior reproducibility:

  • Step 1: Solution Preparation - Prepare lipid solution (GMO and stabilizer) in ethanol at optimized concentration (0.15-0.45 M). Simultaneously, prepare aqueous phase containing any hydrophilic components [9].

  • Step 2: Microfluidic Mixing - Utilize a microfluidic mixer with controlled flow rates. Simultaneously inject lipid and aqueous solutions at defined flow rate ratios (typically 1:1 to 1:3 aqueous:lipid). Optimal cubosome formation typically occurs at higher total flow rates (3-4 mL/min) and lower flow rate ratios (1.5:1) [9].

  • Step 3: Annealing - Collect the effluent and incubate at controlled temperature (typically 25-60°C) for 1-2 hours to facilitate fusion of precursor particles and formation of well-ordered cubic nanostructures [9].

  • Step 4: Purification - Remove any non-incorporated components through dialysis, centrifugation, or tangential flow filtration depending on scale requirements [9].

Characterization Techniques and Quality Control

Physicochemical Characterization

Comprehensive characterization of cubosomes is essential to ensure consistent performance and meet regulatory requirements. The following parameters should be evaluated for thorough quality assessment:

Table 2: Essential Characterization Parameters for Cubosome Formulations

Parameter Analytical Method Target Specifications Significance
Particle Size Dynamic Light Scattering (DLS) 100-300 nm Influences biodistribution and cellular uptake
Size Distribution Polydispersity Index (PDI) PDI < 0.3 Indicates formulation homogeneity
Surface Charge Zeta Potential Measurement ±10-30 mV (depending on application) Predicts colloidal stability
Nanostructure Small-Angle X-Ray Scattering (SAXS) Characteristic cubic symmetry (Pn3m, Im3m, Ia3d) Confirms internal architecture
Morphology Transmission Electron Microscopy (TEM), Cryo-TEM Well-defined cubic particles Visual confirmation of structure
Encapsulation Efficiency HPLC/UV after separation >85% for most applications Determines loading success
Stability Size and PDI monitoring over time <10% change in size over 30 days at 4°C Indicates shelf-life potential

Particle size and size distribution represent critical quality attributes that significantly influence in vivo behavior and biological performance. Dynamic light scattering provides rapid assessment of these parameters, with optimal cubosome formulations typically exhibiting diameters between 100-300 nm and polydispersity indices below 0.3, indicating homogeneous populations. Zeta potential measurements offer insights into surface charge characteristics that govern colloidal stability through electrostatic repulsion mechanisms. While specific target values depend on application requirements, magnitudes generally exceeding ±20 mV indicate physically stable dispersions resistant to aggregation [7] [5] [6].

Structural Characterization

Verification of cubic nanostructure represents a distinctive requirement for cubosome characterization, typically accomplished through small-angle X-ray scattering (SAXS). This technique identifies the characteristic Bragg peaks corresponding to the internal periodicity of the liquid crystalline architecture. The three primary cubic symmetries observed in cubosome systems include Pn3m (primitive, double diamond), Im3m (body-centered, gyroid), and Ia3d (face-centered), with specific symmetry dependent on lipid composition, presence of additives, and preparation conditions. Cryogenic transmission electron microscopy (cryo-TEM) provides direct visualization of the internal structure, revealing the periodic repeating patterns characteristic of well-formed cubosomes. Additional techniques including differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) can provide complementary information about phase behavior and molecular interactions within the formulation [7] [6].

Therapeutic Applications and Experimental Data

Cancer Therapy Applications

Cubosomes have demonstrated exceptional potential in oncology applications, particularly for delivering chemotherapeutic agents with improved therapeutic indices. The capacity for both passive targeting through the enhanced permeation and retention (EPR) effect and active targeting via surface-functionalized ligands positions cubosomes as versatile platforms for cancer therapy:

Table 3: Cubosome Applications in Cancer Therapy

Drug Loaded Cancer Model Key Findings Reference
Dacomitinib Non-small cell lung cancer (NSCLC) 7.7-fold reduction in IC50 compared to free drug; pH-triggered release (70% at pH 5.5 vs 6.3% at pH 7.4) [7]
Doxorubicin Breast cancer cells (MCF-7, MDA-MB-231) Enhanced cytotoxicity against multidrug-resistant cells; efficient cellular uptake demonstrated [5]
Gambogenic acid Various cancer models Improved encapsulation and intracellular delivery demonstrated [4]
5-Fluorouracil Various cancer models Successful encapsulation of hydrophilic anticancer drug [4]

The application of cubosomes for dacomitinib delivery in non-small cell lung cancer represents a notable case study in optimized cancer therapy. Researchers developed PEGylated cubosomes incorporating oleic acid that demonstrated pH-responsive behavior, with minimal drug release (6.30% ± 0.33%) at physiological pH (7.4) but substantial release (70.00% ± 1.01%) at acidic tumor microenvironment pH (5.5) over 24 hours. This selective release profile contributed to a 7.7-fold reduction in IC50 value compared to free drug against H-1975 cell lines, demonstrating significantly enhanced potency. Additionally, cellular uptake studies revealed immense improvement in internalization compared to negligible uptake of the free drug, with flow cytometry confirming apoptotic cell death primarily in the G1/S phase [7].

Oral and Transdermal Delivery Applications

Beyond oncology, cubosomes have shown significant promise for oral drug delivery, particularly for compounds with challenging biopharmaceutical properties. The unique capacity of cubosomes to encapsulate both hydrophilic and hydrophobic drugs, combined with their bioadhesive properties and resistance to enzymatic degradation, makes them valuable for enhancing oral bioavailability. For transdermal applications, cubosomes facilitate skin penetration through their interaction with stratum corneum lipids, enabling enhanced delivery of therapeutic agents:

  • Oral Delivery Applications: Cubosomes have successfully improved the oral absorption of insulin in diabetic models, with GMO-based systems demonstrating enhanced permeability across intestinal barriers. Similarly, cubosomes encapsulating simvastatin have shown enhanced bioavailability of this poorly soluble drug, while piperine-loaded cubosomes have demonstrated improved cognitive function in experimental models, suggesting enhanced brain delivery [10].

  • Transdermal Delivery Applications: Capsaicin-loaded cubosomes have achieved high encapsulation efficiency (91-97%) with sustained release and prolonged retention in skin layers, offering advantages for topical analgesic therapy. Similarly, cubosomes incorporating silver sulfadiazine have shown excellent wound healing effects, while dapsone-loaded systems have demonstrated enhanced permeation across the epidermal layer with reduced side effects for dermatological applications [10].

Specialty Applications

The versatility of cubosome technology has enabled expansion into specialized therapeutic applications that leverage their unique structural and functional attributes:

  • Ocular Delivery: Cubosomes have been successfully employed for ocular administration of dexamethasone, ketorolac, timolol, and pilocarpine nitrate, demonstrating enhanced transcorneal permeation, improved retention time, reduced intraocular pressure, and decreased ocular irritation compared to conventional formulations [10].

  • Hybrid Systems for Biological Barriers: Recent innovation has demonstrated the application of cubosomes as fusogenic carriers for loading exosomes with large therapeutic molecules, including mRNA, antibodies, and chemotherapeutic agents. This approach leverages the spontaneous membrane fusion capability of cubosomes to efficiently load fragile biologics into exosomes while preserving their biological functions, showing particular promise for crossing challenging biological barriers like the blood-brain barrier [9].

  • Pediatric Formulations: Phytantriol-based cubosomes have been developed for nifedipine delivery via pediatric nasogastric tubes, addressing the significant challenge of administering poorly soluble drugs to pediatric patients. These systems demonstrated favorable flow characteristics through narrow-gauge tubes with complete drug recovery, overcoming the limitations of traditional extemporaneous preparations [6].

Drug Release Mechanisms and Kinetics

Understanding drug release behavior from cubosome systems is essential for predicting in vivo performance and designing optimized therapeutic regimens. The release kinetics from cubosomes are primarily governed by diffusion through the well-defined aqueous channels within the bicontinuous cubic structure, with the tortuous path creating a natural barrier that modulates release rates. This diffusion-controlled process typically follows Higuchi kinetics, where the quantity of drug released per unit area (Q) is proportional to the square root of time (t½), as described by the equation:

Q = Dm × Cd × (2A - Cd) × t½

Where Dm represents the diffusion coefficient of the drug in the cubic matrix, Cd is the drug solubility in the matrix, and A is the initial drug quantity per unit volume of the matrix [1].

The structural parameters of cubosomes significantly influence their release characteristics, with pore size, channel connectivity, and membrane composition serving as key determinants of diffusion rates. The three common cubic symmetries (Pn3m, Im3m, and Ia3d) exhibit distinct channel geometries and connectivity that directly impact release profiles. Additionally, environmental responsiveness can be engineered into cubosome systems to create triggered release behavior. pH-sensitive systems represent a prominent example, maintaining stability at physiological pH while accelerating drug release in acidic microenvironments such as tumor tissues or inflammatory sites. Similarly, enzyme-responsive, temperature-sensitive, and light-activatable cubosomes have been developed to provide spatial and temporal control over drug release [1] [7].

kinetics ReleaseStart Drug Release from Cubosomes Mechanism Release Mechanism Diffusion through bicontinuous channels ReleaseStart->Mechanism Kinetics Release Kinetics Follows Higuchi model: Q ∝ t½ Mechanism->Kinetics Factors Influencing Factors Pore size, connectivity, membrane composition Kinetics->Factors Stimuli Stimuli-Responsive Systems pH, enzymes, temperature, light Factors->Stimuli Applications Application-Specific Profiles Sustained or triggered release Stimuli->Applications

Figure 2: Drug release mechanisms and kinetics from cubosome systems

Conclusion and Future Perspectives

Cubosome technology represents a versatile and robust platform for advanced drug delivery applications, offering unique advantages through their distinctive internal architecture, high encapsulation capacity, and tunable release characteristics. The well-defined protocols for cubosome preparation using top-down, bottom-up, and emerging microfluidic approaches provide researchers with multiple pathways to develop optimized formulations for specific therapeutic needs. The expanding application landscape—from cancer therapy to oral delivery, transdermal systems, and specialized applications—demonstrates the remarkable adaptability of this nanocarrier system.

The future development of cubosome technology will likely focus on several key areas, including advanced functionalization for improved targeting, enhanced stimulus-responsiveness for precise spatiotemporal control, and implementation of quality-by-design principles for robust manufacturing. Additionally, the exploration of novel lipid materials beyond traditional GMO and phytantriol may expand the application horizon while addressing specific stability challenges. As characterization techniques continue to advance, particularly in the realm of in situ monitoring of nanostructural changes, our understanding of structure-function relationships will deepen, enabling more rational design of next-generation cubosome systems. With their proven potential and continuing innovation, cubosomes are positioned to make significant contributions to the evolving landscape of nanomedicine and targeted therapeutic delivery.

References

Glyceryl 1-monooctanoate gallstone dissolution cholesterol solvent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Glyceryl 1-monooctanoate is a digestion product of medium-chain triglycerides that acts as an excellent cholesterol solvent [1] [2]. Its primary application is the dissolution of retained cholesterol stones in the bile duct after cholecystectomy, particularly when mechanical removal methods have been unsuccessful or are not possible [2].

The compound works through direct physical dissolution. In vitro studies demonstrate that it dissolves mixed cholesterol gallstones more than twice as fast as sodium cholate solutions previously used for this purpose [1]. Research also indicates it exhibits unusual cholesterol solubility properties in aqueous solutions, which is fundamental to its efficacy [3] [4].

Clinical Application Protocol

The following workflow outlines the established clinical procedure for direct biliary infusion, based on historical studies.

G Clinical Infusion Protocol for Retained Stones PatientSelection Patient Selection: Retained cholesterol stones post-cholecystectomy AdminRoute Administration Route: T-tube or direct biliary catheter PatientSelection->AdminRoute InfusionRegimen Infusion Regimen: Continuous, 3-5 mL/hr, 5-10 days AdminRoute->InfusionRegimen InVitroTest In Vitro Solubility Test (if therapy fails) InfusionRegimen->InVitroTest No dissolution TreatmentEnd Treatment End: Stone dissolution confirmed InfusionRegimen->TreatmentEnd Successful dissolution InVitroTest->TreatmentEnd Stones soluble Resume infusion

Indications and Patient Selection: This protocol is intended for patients with retained cholesterol bile duct stones where endoscopic or surgical removal is not feasible or has failed. Treatment is not suitable for pigment stones or patients with specific clinical contraindications [1] [2].

Administration and Regimen:

  • Route: The solvent is infused directly into the biliary tract via a T-tube or nasobiliary catheter [1] [2].
  • Dosage: Clinical studies used a continuous infusion at a rate of 3-5 mL per hour [2].
  • Duration: Treatment duration typically ranges from 5 to 21 days. One study reported infusion periods of 4 to 21 days, with dissolution occurring in most patients within this timeframe [1].

Efficacy and Limitations:

  • Success Rate: Complete gallstone dissolution has been reported in approximately 50-75% of treated patients [2].
  • Failure Analysis: Stones that do not dissolve in vivo should be tested in vitro. Historical data shows that stones from non-responders were found to be insoluble in monooctanoin, highlighting the importance of stone composition [1].

In Vitro Testing Methodology

For preclinical research, the following quantitative data and experimental workflow are essential for evaluating dissolution agents.

Quantitative Dissolution Data

The table below summarizes key findings for glyceryl 1-monooctanoin and a modern natural combination for comparative purposes.

Solvent / Combination Reported Dissolution Rate / Efficacy Experimental Context / Conditions
Glyceryl 1-monooctanoin (Monooctanoin) Dissolves stones >2x faster than sodium cholate [1]. Complete dissolution in 50-75% of patients [2]. Clinical T-tube infusion; 3-5 mL/hr for 5-21 days [1] [2].
Combination: Sesame Oil, EVOO*, Psyllium, Dandelion 92.57% ± 4.2 dissolution rate after 144 hours (T3) [5] [6]. Cholesterol release of 114.48 ± 4.2 mg [6]. In vitro study on human cholesterol stones (>70% cholesterol) under simulated bile conditions [5] [6].
Rowachol (Control) 39.71% ± 1.9 dissolution rate after 144 hours (T3) [5] [6]. Cholesterol release of 42.57 ± 1.9 mg [6]. In vitro study under identical conditions as above; used as a pharmaceutical comparator [5].

EVOO: Extra Virgin Olive Oil

Standardized In Vitro Workflow

The methodology from a recent 2025 study provides a robust model for in vitro testing of gallstone dissolution agents [5] [6].

G Standardized In Vitro Dissolution Assay StoneCollection Stone Collection & Selection Characterization Characterization: FTIR (>70% cholesterol), Size (10-13 mm), Weight (120-150 mg) StoneCollection->Characterization GroupAllocation Random Allocation to Experimental Groups Characterization->GroupAllocation Incubation Incubation with Solvent under Simulated Bile Conditions GroupAllocation->Incubation Measurement Periodic Measurement: Weight Loss (DR%) Cholesterol Release (mg) Incubation->Measurement

Key Experimental Details:

  • Stone Selection: Use human cholesterol-dominant gallstones with >70% cholesterol content, confirmed by Fourier-Transform Infrared Spectroscopy (FTIR). Standardize stone size (e.g., 10–13 mm) and weight (e.g., 120–150 mg) [5] [6].
  • Experimental Groups: Allocate stones randomly into groups (e.g., n=10 stones/group) to test individual agents, combinations, and controls like Rowachol [5] [6].
  • Incubation Conditions: Incubate stones with the solvent under standardized simulated bile conditions. A recent study evaluated dissolution at T1 (48 h), T2 (96 h), and T3 (144 h) [5] [6].
  • Outcome Measures:
    • Dissolution Rate (DR%): Calculated as percentage weight loss.
    • Cumulative Cholesterol Release: Measured in milligrams (mg) [6].

Research Considerations & Safety

Bioactive Compounds in Natural Agents: Research into alternative dissolution agents has identified key bioactive compounds. In a synergistic combination, oleic acid (from EVOO), taraxacin (from dandelion), arabinoxylan (from psyllium), and linoleic acid (from sesame oil) were strong positive correlates with dissolution efficacy, accounting for 94% of the observed variance in one study [6].

Toxicology and Safety Profile:

  • Clinical Tolerance: Biliary infusions of monooctanoin are generally well-tolerated, though gastrointestinal side effects such as anorexia, nausea, vomiting, diarrhea, and abdominal pain are common [2].
  • Serious Risks: Potentially serious complications can arise from systemic absorption or tissue infiltration during infusion [2].
  • Regulatory Status: Note that for commercial suppliers, this compound is often marked "For research use only" and is not for direct sale to patients [7].

Conclusion for Researchers

This compound remains a benchmark for direct-contact cholesterol gallstone dissolution. The provided protocols enable rigorous in vitro evaluation and comparison with emerging agents. Promising in vitro results from natural combinations like sesame oil, EVOO, psyllium, and dandelion extract require validation in well-designed in vivo models and clinical studies to assess safety, dosing, and effectiveness [6].

References

Application Notes: Lyotropic Liquid Crystalline Structures for Drug Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Lyotropic Liquid Crystals (LLCs) are highly ordered systems formed by the self-assembly of amphiphilic lipids in a solvent, typically water. Their unique nanostructures—such as lamellar, cubic, and hexagonal phases—make them exceptional platforms for encapsulating and delivering therapeutic agents with varying solubilities [1] [2]. Their biocompatibility and ability to provide sustained and controlled release are key advantages in modern drug formulation.

Structural Classification and Drug Delivery Applications

The specific LLC phase that forms depends on the lipid's molecular structure, concentration, and environmental conditions. Each phase offers distinct advantages for drug delivery, as summarized in the table below.

Table 1: Comparison of Key Lyotropic Liquid Crystalline Phases for Drug Delivery [1]

Mesophase Structure Key Advantages Limitations Ideal for Drug Type Typical Administration Routes
Lamellar (Lα) Lipid bilayer sheets in a one-dimensional stack [1]. Simple to produce; mimics biological membranes; fluid structure [1]. Lower stability; faster drug release [1]. Hydrophilic, Lipophilic, Amphiphilic [2] Transdermal, Skin hydration [1]
Cubic (Bicontinuous) Complex 3D network of water channels and lipid bilayers [1]. High structural stability; sustains drug release; protects sensitive cargo (e.g., proteins) [1] [3]. High viscosity; complex preparation and characterization [1]. Hydrophilic (via water channels), Lipophilic (in the bilayer) [1] [4] Ocular, Injectable, Vaginal [1] [4]
Inverse Hexagonal (HII) Cylindrical lipid micelles arranged in a 2D hexagonal lattice [1]. High viscosity ideal for depot formulations; stable for lipophilic drugs [1]. Complex preparation limits scalability; high viscosity complicates injection [1]. Lipophilic, Membrane Proteins [1] [3] Injectable (depot), Implants [1]

GMO, a widely used GRAS (Generally Recognized As Safe) lipid, exhibits rich lyotropic phase behavior. Upon hydration, it can transition from a lamellar phase to a highly viscous cubic phase, making it ideal for in situ forming implants or gels [2] [4]. As demonstrated in cardiac tissue research, this system can be applied epicardially, where the precursor solution transitions into a stable cubic phase upon contact with physiological fluids, acting as a biocompatible scaffold for drug delivery [2].

Experimental Protocols

Below are detailed methodologies for formulating and characterizing LLC systems, adaptable for lipids like glyceryl 1-monooctanoate.

Protocol 1: Preparation of an In Situ Gelling LLC Precursor Formulation

This protocol describes the formulation of a lamellar phase precursor that swells into a cubic phase upon contact with an aqueous environment, suitable for vaginal, ocular, or injectable routes [2] [4].

  • Objective: To prepare a sterile, drug-loaded LLC precursor solution that forms a stable cubic phase in situ.

  • Materials:

    • Glyceryl monooleate (GMO) or this compound
    • Active Pharmaceutical Ingredient (API, e.g., Sertaconazole nitrate)
    • Sterile water or buffer (e.g., Phosphate Buffered Saline, PBS)
    • Optional: Pluronic F127 (as a stabilizer)
    • Equipment: Glass vials, magnetic stirrer/hot plate, vortex mixer, syringe, and needle (e.g., 25G)
  • Step-by-Step Methodology:

    • Lipid Melting and Drug Incorporation: Weigh the required amount of GMO into a glass vial. Gently warm the lipid (e.g., to 40-50°C) on a hot plate until it becomes an isotropic liquid. For a lipophilic drug, dissolve it directly in the molten lipid. For a hydrophilic drug, it will be added in the hydration step [4].
    • Hydration and Precursor Formation: Under continuous magnetic stirring, add sterile water or buffer to the molten lipid dropwise to achieve a typical weight ratio of 80:20 (Lipid:Water). Maintain gentle heat until a homogeneous, slightly viscous, and transparent lamellar phase precursor solution is formed [4].
    • Sterilization (Critical for Injectable/Implants): The formulation can be sterilized using one of two methods:
      • Aseptic Filtration: If the precursor solution is sufficiently fluid, filter it through a 0.22 µm syringe filter into a sterile vial.
      • Gamma-Irradiation: Sterilize the sealed final formulation via gamma-irradiation, which has been shown to be compatible with LLC structures [2].
    • Rheological Confirmation (Optional): Confirm the low viscosity and flowability of the precursor solution using a rheometer. This serves as a baseline for the subsequent in situ transition [2] [4].
    • In Situ Transition Test: Draw the precursor solution into a syringe. Inject it dropwise into a beaker containing an excess of simulated physiological fluid (e.g., Simulated Vaginal Fluid for vaginal applications, pH ~4.2, or PBS pH 7.4). The formulation should instantly lose flowability and form a milky, highly viscous cubic gel upon contact with the fluid [4].

Protocol 2: Characterization of the Formed LLC Phase

Once the cubic phase is formed, it must be thoroughly characterized to confirm its structure and performance.

  • Objective: To identify the mesophase, assess its rheology, and evaluate drug release profiles.

  • Materials: Formed LLC gel, Polarized Light Microscope (PLM), Rheometer, Small-Angle X-ray Scattering (SAXS) equipment, USP dissolution apparatus.

  • Step-by-Step Methodology:

    • Structural Identification via PLM:
      • Place a small amount of the formed gel on a glass slide and cover it with a coverslip.
      • Observe under PLM. A cubic phase will typically display a "dark" or "isotropic" texture, while a hexagonal phase may show a "fan-like" or "striated" anisotropic texture. A lamellar phase can show a "oily streak" or "Maltese cross" pattern [4].
    • Definitive Structural Confirmation via SAXS:
      • Load the LLC gel into a capillary tube or a specialized sample holder.
      • Perform SAXS analysis. The resulting scattering pattern will reveal the exact mesophase:
        • Lamellar (Lα): A series of peaks with spacing ratios of 1:2:3...
        • Cubic (QII): Characteristic peaks with spacing ratios related to cubic symmetry (e.g., √2, √3, √4... for Pn3m).
        • Hexagonal (HII): Peaks with spacing ratios of 1:√3:2... [1] [3].
    • Rheological Analysis:
      • Subject the formed gel to oscillatory rheology (e.g., amplitude sweep, frequency sweep) to determine its storage modulus (G') and loss modulus (G"). A solid-like gel will have a G' significantly higher than G", indicating structural strength and stability. This also assesses the formulation's mucoadhesive potential [2] [4].
    • In Vitro Drug Release Study:
      • Place a known amount of the drug-loaded LLC gel in a vessel containing a release medium (e.g., PBS at pH 7.4 or SVF at pH 4.2), maintained at 37°C with constant agitation.
      • At predetermined time intervals, withdraw samples from the release medium and analyze the drug concentration using UV-Vis spectrophotometry or HPLC.
      • Plot the cumulative drug release over time. LLC cubic and hexagonal phases typically exhibit a slow, sustained release profile over several hours or days due to their tortuous structure [4].

Workflow and Structural Relationships

The following diagram illustrates the logical workflow from formulation to characterization of an LLC-based drug delivery system, and the relationship between the different liquid crystalline structures.

G Start Start: Amphiphilic Lipid (e.g., GMO) Proc1 Protocol 1: Prepare Lamellar Precursor Solution Start->Proc1 Hydration Key Step: Controlled Hydration Proc1->Hydration PhaseTransition In Situ Phase Transition (Lamellar → Cubic) Hydration->PhaseTransition LL_Structure Lamellar Structure: Planar Lipid Bilayers Hydration->LL_Structure Low Water Cub_Structure Cubic Structure: 3D Bicontinuous Network Hydration->Cub_Structure Excess Water Hex_Structure Hexagonal Structure: Cylindrical Micelles Hydration->Hex_Structure Specific Composition Proc2 Protocol 2: Characterize Cubic Phase Gel PhaseTransition->Proc2 App1 Application: Sustained Release Formulation Proc2->App1 App2 Application: Protein/Enzyme Stabilization Proc2->App2

Diagram 1: Experimental workflow for developing LLC-based drug delivery systems, showing the key preparation steps and the structural outcomes dependent on hydration.

Key Formulation Parameters and Data

Successful development of an LLC formulation requires careful optimization of several parameters. The table below summarizes critical variables and their typical ranges or targets based on model GMO systems.

Table 2: Key Parameters for Optimizing LLC Formulations [1] [2] [4]

Parameter Typical Range / Target Impact on Formulation
Lipid : Water Ratio 60:40 to 80:20 (w/w) for lamellar precursor Determines initial mesophase and injectability. Lower lipid content increases fluidity.
Stabilizer (e.g., Pluronic F127) 0.5% - 2% (w/w of lipid) Prevents particle aggregation in dispersed systems (cubosomes/hexosomes); enhances stability.
Hydration Medium pH pH 4.2 (Vaginal) to 7.4 (General) Affects drug solubility/state and must be compatible with the administration route.
Sterilization Method Aseptic Filtration or Gamma-Irradiation Autoclaving can disrupt the liquid crystalline structure. Gamma-irradiation is often compatible.
Drug Log P Wide range (Hydrophilic to Lipophilic) Determines encapsulation location: water channels (hydrophilic) vs. lipid bilayer (lipophilic).
Gelation Time Instantaneous upon contact with aqueous fluid Critical for in situ forming gels to prevent migration from the administration site.

Conclusion

Lyotropic Liquid Crystalline structures represent a versatile and powerful platform for advanced drug delivery. The protocols and data provided here, primarily based on the extensively researched GMO, serve as a robust foundation for developing formulations using other monoglycerides like this compound. Future research should focus on overcoming scalability challenges and further exploring stimuli-responsive LLCs for personalized medicine.

References

In Vitro Antifungal Activity of Glyceryl 1-monooctanoate: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Glyceryl 1-monooctanoate is a medium-chain monoglyceride derived from glycerol and octanoic acid. It is characterized as a broad-spectrum antimicrobial agent. Its structure confers amphiphilic properties, meaning the molecule has both hydrophilic (glycerol head) and lipophilic (fatty acid chain) regions. This structure is key to its ability to disrupt microbial cell membranes [1]. The compound has demonstrated activity against a range of pathogenic fungi, including yeasts and filamentous fungi, making it a compound of interest for topical antifungal formulations and preservative systems [2].

Antifungal Activity Profile

The table below summarizes the in vitro antifungal activity of this compound against various fungal organisms, as reported in the scientific literature.

Fungal Organism Activity Reported Key Metric (e.g., MIC) Testing Conditions / Notes
Candida albicans Suppressed growth [2] MIC: 200 mg/L [2] Test duration: 30 days [2]
Candida parapsilosis Suppressed growth [2] Information not specified Test duration: 30 days [2]
Aspergillus niger Inhibited growth [2] Information not specified Test duration: 30 days [2]
Penicillium roqueforti Inhibited growth [2] Information not specified Test duration: 30 days [2]
Penicillium jensenii Inhibited growth [2] Information not specified Test duration: 30 days [2]
Alternaria sp. Inhibited growth [2] Information not specified Test duration: 30 days [2]
Phoma sp. Inhibited growth [2] Information not specified Test duration: 30 days [2]
Trichophyton mentagrophytes Inhibited growth [2] Information not specified Test duration: 30 days [2]
Trichophyton rubrum Inhibited growth [2] Information not specified Test duration: 30 days [2]
Proposed Mechanism of Antifungal Action

The primary mechanism by which monoglycerides like this compound exert their antifungal effect is through the disruption of the fungal cell membrane. The following diagram illustrates the sequential process of this mechanism.

G Start This compound (Amphiphilic Molecule) A Interaction with Fungal Cell Membrane Start->A B Integration into Lipid Bilayer A->B C Disruption of Membrane Integrity and Function B->C D Increased Membrane Permeability C->D E Leakage of Cellular Components D->E End Fungal Cell Death E->End

The amphiphilic nature of this compound allows it to act as a non-ionic surfactant. Its lipophilic fatty acid chain inserts into the lipid bilayer of the fungal cell membrane, while the hydrophilic glycerol headgroup remains in the aqueous interface. This integration disrupts the packing of membrane lipids, compromising the membrane's structural integrity [1]. The consequences of this disruption are:

  • Increased Permeability: The membrane becomes porous, losing its function as a selective barrier [1].
  • Leakage of Vital Contents: Critical intracellular ions, metabolites, and other components leak out of the cell [1].
  • Loss of Vital Functions: The disruption impairs the membrane's ability to maintain energy gradients and overall cellular homeostasis, ultimately leading to cell death [1].
Formulation Considerations for Testing

Due to its amphiphilic nature and limited aqueous solubility, specific formulation strategies are required for in vitro testing to ensure the compound is in a bioavailable form.

  • Solubilization: this compound is highly soluble in organic solvents like DMSO. For antimicrobial testing, a stock solution can be prepared in DMSO and then diluted into the aqueous test medium (e.g., culture broth). The final concentration of DMSO in the assay must be non-toxic to the test organisms [2].
  • Use of Emulsifiers: The compound can be incorporated into microemulsion systems to enhance its stability and delivery. These systems typically consist of oil (e.g., medium-chain triglycerides), surfactant (e.g., Labrasol, Capmul MCM), and co-surfactant (e.g., Transcutol P). Microemulsions form nanoscale globules that can improve the solubility and penetration of antifungal agents [3].
  • Broad-Spectrum Activity Note: It is important to note that research on the related compound glycerol monolaurate (GML) suggests that monoglycerides can also inhibit exotoxin production by pathogens like Staphylococcus aureus at sub-inhibitory concentrations. This indicates a potential secondary anti-virulence mechanism, although this has not been specifically confirmed for this compound [4].

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast-like fungi such as Candida albicans, based on methodologies inferred from the search results.

1. Reagent and Stock Solution Preparation

  • Test Compound Stock: Dissolve this compound in high-purity DMSO to a concentration of 50 mg/mL. Filter-sterilize using a 0.22 μm syringe filter. Store at -20°C.
  • Culture Medium: Use standard broth for antifungal testing, such as RPMI 1640 medium buffered to pH 7.0 with MOPS.
  • Inoculum Standardization: Grow the fungal test strain (e.g., C. albicans ATCC 90028) on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which yields a stock inoculum of approximately 1-5 x 10⁶ CFU/mL. Further dilute this stock 1:1000 in the broth medium to achieve a working inoculum of 1-5 x 10³ CFU/mL.

2. Microdilution Procedure

  • In a sterile 96-well microtiter plate, add 100 μL of the broth medium to all wells except those in the first column.
  • Perform a serial dilution: Add 200 μL of the test compound stock solution to the first well (e.g., well A1). Serially transfer 100 μL from well A1 to the next well, mixing thoroughly, and continue this process down the column. Discard 100 μL from the last well in the series to maintain equal volumes.
  • Add 100 μL of the standardized fungal inoculum to all test wells. This results in a final dilution series of the test compound (e.g., 32.5 mg/L down to 0.0625 mg/L) and a final DMSO concentration not exceeding 1% (v/v).
  • Include controls: Growth control (broth + inoculum, no compound), sterility control (broth only), and vehicle control (broth + inoculum + highest final concentration of DMSO used).

3. Incubation and Result Interpretation

  • Seal the plate and incubate it at a temperature of 30-35°C for 30-48 hours, depending on the growth rate of the test organism. The specific study on this compound cited an observation period of 30 days to assess long-term inhibition, but a standard 48-hour incubation is typical for initial MIC determination [2].
  • After incubation, visually read the MIC. The MIC value is defined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.
  • For confirmation, add an indicator like resazurin to each well. A color change from blue to pink indicates metabolic activity and thus growth.

References

Glyceryl 1-monooctanoate concentration optimization antimicrobial effect

Author: Smolecule Technical Support Team. Date: February 2026

Glyceryl 1-monooctanoate: Antimicrobial Profile & Key Data

Table 1: Basic Compound Information

Property Description
Chemical Name This compound [1]
Synonyms 1-monooctanoylglycerol, Monocaprylin [1]
CAS Number 502-54-5 [2] [1]
Molecular Formula C₁₁H₂₂O₄ [2] [1]
Molecular Weight 218.29 g/mol [2] [1]
Description A glycerol monolaurate derivative that functions as a broad-spectrum antimicrobial agent [2].

Table 2: Documented Antimicrobial Activity & Concentrations

The following table summarizes the minimum inhibitory concentrations (MICs) and effective levels reported in scientific literature. Note that "GML" in some studies refers to Glycerol Monolaurate, a closely related compound with similar activity.

Target Microorganism Reported Concentration Context / Effect Source
Candida albicans (Yeast) 200 mg/L (MIC) [2] [1] Antifungal activity after 30 days of exposure. In vitro study
Staphylococcus aureus (Gram-positive) 32.5 mg/L [2] [1] Suppresses growth. In vitro study
Escherichia coli (Gram-negative) 32.5 mg/L [2] [1] Suppresses growth. In vitro study
Klebsiella pneumoniae (Gram-negative) 32.5 mg/L [2] [1] Suppresses growth. In vitro study
Various Saprophytic & Pathogenic Fungi 0 - 32.5 mg/L [2] [1] Inhibits growth of Aspergillus niger, Penicillium spp., Trichophyton spp. In vitro study
Staphylococcus aureus (in Biofilm) ~0.3 mM (approx. 65.5 mg/L) [3] Bactericidal effect; acts synergistically with aminoglycoside antibiotics (gentamicin, streptomycin). In vitro biofilm model
Staphylococcus aureus (in a lipid nanoparticle) Formulation at ≥10 µg/mL [4] Inhibits growth by disrupting membrane potential. Optimized nanoparticle study

Experimental Context & Protocols

To help researchers design their experiments, here is key context from the studies that reported the quantitative data.

  • Broader Spectrum Testing: One study tested this compound over 30 days against a range of organisms. The 32.5 mg/L concentration was effective in suppressing the growth of pathogenic yeasts, Gram-positive (S. aureus), and Gram-negative bacteria (E. coli, K. pneumoniae). The MIC for C. albicans was specifically determined to be 200 mg/L [2] [1].
  • Synergy with Antibiotics in Biofilms: In a model of S. aureus biofilm, Glycerol Monolaurate (GML) at approximately 0.3 mM (≈65.5 mg/L) was bactericidal. Furthermore, when this concentration of GML was combined with gentamicin at a concentration of 1 µg/mL (the MIC for planktonic cells), it acted synergistically to eliminate all detectable viable biofilm bacteria. This synergy was also observed with streptomycin but not with cell-wall active antibiotics like ampicillin or vancomycin [3].
  • Formulation for Enhanced Efficacy: A 2025 study highlighted that direct use of GML can be hindered by its limited solubility and susceptibility to bacterial lipases. To overcome this, researchers developed Glyceryl Monooleate (GMO) Lipid Liquid Crystalline Nanoparticles (LLCNPs) incorporating GML. Using a Central Composite Design (CCD), they optimized the mass ratio of GMO:GML:F127 to 26.5:3.5:1.5. This formulation inhibited S. aureus growth at concentrations ≥10 µg/mL and worked by disrupting the bacterial membrane potential [4].

FAQs and Troubleshooting for Researchers

Q1: The antimicrobial effect of my this compound solution seems weaker than expected. What could be the issue?

  • A: Consider your formulation. Pure glyceryl monolaurate derivatives can have limited solubility and may be degraded by bacterial lipases [4]. For enhanced stability and efficacy, try formulating it within a lipid-based nanoparticle system, such as the optimized GMO:GML:F127 (26.5:3.5:1.5) nanoparticles described above [4].
  • A: Review your experimental conditions. The exposure time can be critical; some studies observed definitive antifungal and antibacterial effects after a 30-day exposure period [2] [1].

Q2: Can this compound be used to treat bacterial biofilms?

  • A: Yes, evidence suggests it can be effective. Related compounds like Glycerol Monolaurate (GML) are bactericidal against S. aureus biofilms at ~0.3 mM. Furthermore, it can act synergistically with specific antibiotics like gentamicin and streptomycin, potentially by making the biofilm matrix more porous and facilitating antibiotic penetration [3].

Q3: Is this compound effective against Gram-negative bacteria?

  • A: Direct activity against some Gram-negative strains, such as E. coli and K. pneumoniae, has been documented at 32.5 mg/L [2] [1]. However, one study notes that GML by itself is often ineffective against Gram-negative bacteria like E. coli due to the protective outer membrane, and its activity in such cases may depend on synergy with other antimicrobial compounds present in the experimental medium [4] [5].

Experimental Workflow and Mechanism of Action

The diagrams below outline the general workflow for testing antimicrobial activity and the compound's proposed mechanism of action.

G Start Prepare Glyceryl 1-monooctanoate stock A Dilute to target concentrations Start->A B Inoculate with microbial culture A->B C Incubate for defined period (e.g., 30d) B->C D Assess growth (MIC, log reduction) C->D End Analyze results D->End

G MOA Mechanism of Action Step1 1. Electrostatic attraction to negatively charged bacterial membrane MOA->Step1 Step2 2. Integration into the lipid bilayer Step1->Step2 Step3 3. Disruption of membrane integrity and potential Step2->Step3 Outcome Cell lysis and death Step3->Outcome

References

Glyceryl 1-monooctanoate stability issues storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Storage Overview

The table below summarizes the available quantitative data on storage conditions for Glyceryl 1-monooctanoate and a related compound, Glyceryl Monostearate (GMS), to provide a practical reference.

Property This compound (Monoctanoin) Glyceryl Monostearate (GMS) - for reference

| Recommended Long-Term Storage | -80°C (in solvent, 6 months) -20°C (in solvent, 1 month) Room temperature (powder, continental US) [1] | Room temperature (cool, dry place) [2] | | Appearance | White to off-white solid [1] | White to light yellow, waxy powder [2] | | Melting Point | Information missing | 60-70°C [2] | | Shelf Life | Information missing | 24-36 months [2] | | Moisture Sensitivity | Hygroscopic DMSO impacts solubility [1] | Susceptible to saponification in presence of moisture, increasing acid value [2] | | Handling | Use newly opened, dry DMSO; aliquot to avoid repeated freeze-thaw cycles [1] | Store in a tightly closed container [2] |

Troubleshooting FAQs

Here are answers to common problems researchers might encounter:

Q1: What are the signs that my this compound stock solution has degraded? While specific degradation products for this compound are not listed in the search results, you should look for:

  • Change in Appearance: A change from the original white to off-white solid color [1].
  • Increase in Acidity: For related glycerol esters like Glyceryl Monostearate, an increase in acid value is a key indicator of hydrolysis (saponification), where esters react with trace water [2].
  • Loss of Efficacy: A decrease in its intended antimicrobial activity in your assays [1] [3].

Q2: How can I prevent the hydrolysis of glycerol esters during storage? Hydrolysis is a primary stability issue. To mitigate it:

  • Control Moisture: Always store the compound in a tightly sealed container to exclude atmospheric moisture [2].
  • Use Anhydrous Solvents: As this compound is hygroscopic, ensure solvents like DMSO are fresh and dry [1].
  • Consider Antioxidants: For long-term storage of related compounds, the addition of antioxidants like Butylated Hydroxytoluene (BHT) can be considered to prevent oxidative degradation [2].

Q3: What is the best way to prepare a stock solution to ensure stability?

  • Solvent: DMSO is a suitable solvent, but it must be hygroscopic. Use a newly opened, anhydrous bottle [1].
  • Aliquoting: Upon preparation, immediately aliquot the stock solution into single-use vials. This prevents repeated freeze-thaw cycles, which can inactivate the compound [1].
  • Storage: Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month [1].

Experimental Protocol: Antimicrobial Activity Assessment

The following methodology is adapted from research data to evaluate the antimicrobial properties of this compound, which is crucial for confirming the potency of your stored material [1] [3].

1. Objective To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic yeast (e.g., Candida albicans), Gram-positive (e.g., Staphylococcus aureus), and Gram-negative bacteria (e.g., Escherichia coli).

2. Materials

  • This compound stock solution (e.g., prepared in DMSO) [1]
  • Test microorganisms (C. albicans, S. aureus, E. coli)
  • Appropriate culture broths (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast)
  • 96-well microtiter plates
  • Multichannel pipettes
  • Incubator

3. Procedure

  • Sample Preparation: Prepare a serial dilution of this compound in the culture medium across the 96-well plate. The tested concentration range can be from 0 mg/L to 32.5 mg/L [3].
  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
  • Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for the required duration. The cited study used an incubation period of 30 days [3].
  • Analysis: After incubation, measure the optical density (OD) to assess growth. The MIC is defined as the lowest concentration that completely prevents visible growth.

4. Data Interpretation Compare the MIC values from your experiment with established values. For example, the literature reports an MIC of 200 mg/L for *Candida albicans* [3]. A significant increase in the MIC from your stored material could indicate a loss of potency due to degradation.

This experimental workflow can be visualized as follows:

G Start Start: Prepare Stock Solution Prep Prepare Serial Dilutions (0 - 32.5 mg/L) Start->Prep Inoc Inoculate with Test Microorganism Prep->Inoc Inc Incubate (Up to 30 days at 37°C) Inoc->Inc Meas Measure Optical Density (OD) to Assess Growth Inc->Meas Int Interpret MIC (Lowest conc. with no growth) Meas->Int End Compare with Reference MIC (e.g., 200 mg/L for C. albicans) Int->End

Key Recommendations for Researchers

  • Prioritize Aliquoting: The most critical practice is to avoid repeated freeze-thaw cycles by storing single-use aliquots [1].
  • Monitor Stability: For critical long-term projects, periodically check the acid value (if feasible) or re-test the antimicrobial potency of your stored material against a control sample [2] [3].
  • Record Keeping: Meticulously log the date of arrival, opening, and every use of the compound to track its effective shelf life in your lab.

References

Glyceryl 1-monooctanoate crystallization prevention methods

Author: Smolecule Technical Support Team. Date: February 2026

Factors Influencing Crystallization & Stability

The physical stability of lipid-based systems is highly dependent on processing conditions and composition. The following table summarizes key factors identified in the research:

Factor Impact on Crystallization & Stability Key Findings from Literature
Cooling Rate [1] Affects crystal structure, size, and network density. Faster cooling (e.g., 20°C/min) produces smaller needle-like crystals and higher crystallization enthalpies, leading to a more compact network [1] [2]. Slower cooling can result in different polymorphic forms (e.g., sub-α phase) [1].
Gelator Concentration [2] Determines the onset of gelation and strength of the 3D network. Higher concentrations lead to a tighter crystal network, improving hardness, thermal stability, and resistance to deformation. The onset gelation concentration can be as low as 2 wt% for some monoglycerides [2].
Lipid Chain Saturation [2] Impacts the ability to form stable oleogels. Saturated fatty acid glycerides (e.g., GMS, GMC) form stable oleogels more readily. Unsaturated types (e.g., GMO) require a higher concentration to form a gel [2].
Additives/Co-gelators [1] Modifies the thermal and structural properties of the crystal network. The addition of 5% GMO to Glyceryl Monostearate (GMS) in MCT oil resulted in a higher melting point and more stable oleogels, suitable for use near 40°C [1].
Polymer Stabilizers [3] Enhances the colloidal stability of nanostructured dispersions. Non-ionic surfactants like Poloxamer 407 and polysorbates are commonly used to stabilize liquid crystalline nanoparticles (cubosomes/hexosomes), preventing aggregation and crystallization [3].

Experimental Protocols for System Characterization

To troubleshoot crystallization issues, a multi-technique approach is essential. Here are standard protocols for key experiments cited in the literature.

Protocol 1: Preparation and Stability Assessment of Oleogels

This method is adapted from studies on monoglyceride-based oleogels [2].

  • Preparation: Weigh the lipid gelator (e.g., GMS, GMC, GMO) and the liquid oil (e.g., soybean oil, MCT oil) in a vial.
  • Heating: Heat the mixture to 80°C with agitation (e.g., 500 rpm) until the gelator is completely dissolved [2].
  • Cooling & Curing: Cool the mixture to room temperature. For standardized results, follow a specific time-temperature protocol (e.g., equilibration at 4°C for 24 hours) [2].
  • Stability Tests:
    • Inverted Tube Method: Invert the vial. The sample is considered an oleogel if it does not flow, indicating a solid-like structure. This determines the Onset Gelling Concentration (OGC) [2].
    • Oil Binding Capacity (OBC): Centrifuge ~1.0 g of oleogel. Calculate OBC (%) as the percentage of oil not released after inversion. A higher OBC indicates a stable crystal network that effectively traps oil [2].
    • Long-term Storage: Store oleogels at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for oil seepage or structural collapse over weeks or months [1].
Protocol 2: Characterization of Liquid Crystalline Nanostructures

This protocol is used for characterizing GMO-based nanoparticles like cubosomes [3].

  • Formulation: Dissolve GMO in a small volume of ethanol. Prepare an aqueous phase containing a steric stabilizer like Poloxamer 407 (0.4% w/v).
  • Emulsification: Add the aqueous phase dropwise to the lipid phase under high-shear mixing (e.g., Ultraturrax at 18,500 rpm for 5 minutes, 3 cycles) at room temperature [3].
  • Characterization:
    • Size and Zeta Potential: Use Photon Correlation Spectroscopy (PCS) to determine the particle diameter, polydispersity index (PDI), and surface charge [3].
    • Nanostructure Identification: Employ Small-Angle X-Ray Scattering (SAXS) to confirm the internal liquid crystalline structure (cubic, hexagonal, lamellar) and its lattice parameter [4].
    • Physical Stability: Monitor the formulation over time for changes in size distribution or the appearance of crystals using polarized light microscopy [3].

Troubleshooting Guide & FAQs

G Start Crystallization Problem Q1 Is the system an oleogel or a nanoparticle dispersion? Start->Q1 Q2 Is the crystal network weak or unstable? Q1->Q2 Oleogel Q3 Are nanoparticles aggregating or crystallizing? Q1->Q3 Nanoparticle A1 Adjust cooling rate: Faster for smaller crystals Q2->A1 Poor OBC/Texture A2 Increase gelator concentration or add co-gelator (e.g., GMO) Q2->A2 Oil Syneresis A3 Optimize stabilizer type/amount (e.g., Poloxamer 407) Q3->A3 Instability

Frequently Asked Questions

  • Q: What can I do if my oleogel is too soft or has low oil-binding capacity?

    • A: This often indicates a weak crystal network. Try increasing the concentration of your gelator above the OGC. Alternatively, optimize your cooling process; a faster cooling rate can promote a denser network of smaller crystals, improving gel strength [1] [2].
  • Q: Why is my nanoparticle dispersion unstable, leading to precipitation?

    • A: Precipitation can result from aggregation or crystallization due to insufficient steric stabilization. Ensure you are using an effective stabilizer (like Poloxamer 407 for GMO systems) at an adequate concentration. The stabilizer adsorbs onto the particle surfaces, preventing fusion and maintaining colloidal stability [3].
  • Q: How can I increase the melting point of my lipid formulation for hot-climate stability?

    • A: Research shows that using a combination of gelators can significantly alter thermal properties. For instance, adding a small amount of GMO (5%) to GMS-based oleogels in MCT oil resulted in a higher peak melting point, making the formulation stable at temperatures close to 40°C [1].

Important Disclaimer on Compound Specificity

The data and recommendations provided here are based on published studies for lipids such as Glyceryl Monooleate (GMO) and Glyceryl Monocaprylate (GMC). While GMC is a medium-chain lipid, its specific isomer "1-monooctanoate" may exhibit distinct crystallization behavior.

  • Consulting Specialty Chemical Databases: Look for technical data sheets and patents specifically referring to "glyceryl 1-monooctanoate."
  • Empirical Testing: Use the methodologies outlined in this guide (e.g., DSC, XRD, rheology) to empirically determine the optimal processing conditions and formulation components for your specific compound.

References

Glyceryl 1-monooctanoate minimum effective dose determination

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Efficacy of Glyceryl 1-monooctanoate

The following table summarizes the Minimum Inhibitory Concentration (MIC) data available from current research for this compound (CAS 502-54-5) against various microorganisms [1] [2].

Microorganism Type Specific Species/Strain Reported MIC (mg/L) Test Duration
Pathogenic Yeast Candida albicans 200 30 days [1] [2]
Gram-positive Bacteria Staphylococcus aureus Effective (MIC not specified) 30 days [1] [2]
Gram-negative Bacteria Escherichia coli, Klebsiella pneumoniae Effective (MIC not specified) 30 days [1] [2]
Saprophytic Fungi Aspergillus niger, Penicillium species, Alternaria sp., Phoma sp. Effective at ≤32.5 mg/L 30 days [1]
Pathogenic Fungi Trichophyton mentagrophytes, Trichophyton rubrum Effective at ≤32.5 mg/L 30 days [1]

Experimental Workflow for MIC Determination

The published data indicates a 30-day incubation period for MIC tests but does not detail the specific methodology [1] [2]. The diagram below outlines a standard broth microdilution method you can adapt based on CLSI or EUCAST guidelines.

G A Prepare Stock Solution B Perform Serial Dilutions A->B C Inoculate with Microorganism B->C D Incubate for 30 days C->D E Assess Microbial Growth D->E note1 Reference: Chemsrc & MedChemExpress data (30-day incubation) F Determine Minimum Inhibitory Concentration (MIC) E->F

Key Considerations for Your Experiment

To design a robust experiment for determining the minimum effective dose, please consider the following aspects:

  • Solubility and Formulation: this compound has limited water solubility. Research indicates it can be dissolved in DMSO at 100 mg/mL, which can then be further diluted in a suitable aqueous medium like culture broth [2]. Ensure the final DMSO concentration does not affect microbial growth.
  • Broth Microdilution Method: This is the recommended technique. You will prepare a dilution series of the compound in a 96-well microtiter plate containing broth, then inoculate each well with a standardized microbial inoculum.
  • Controls are Critical: Always include:
    • Growth Control: Broth with microorganism, but no compound.
    • Sterility Control: Broth with compound, but no microorganism.
  • Defining the MIC Endpoint: The MIC is identified as the lowest concentration of the compound that completely prevents visible growth of the microorganism after the incubation period.

Troubleshooting Common Issues

If you encounter problems, here are some potential solutions:

  • No Observed Antimicrobial Activity:
    • Verify the solubility of your compound and ensure it is not precipitating out of solution at higher concentrations.
    • Confirm the viability and concentration of your microbial inoculum.
  • Inconsistent Results Between Replicates:
    • Ensure precise pipetting during the serial dilution steps.
    • Make certain the inoculum is uniform and well-mixed before addition to each well.

References

Technical Support FAQs: Glyceryl 1-monooctanoate Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the known degradation products or pathways for glyceryl 1-monooctanoate? A1: Specific degradation studies on this compound are not readily available in the searched literature. Analysis should focus on general principles of glyceride degradation:

  • General Glycerol Ester Degradation: Under high temperatures, glycerol esters can decompose. One study on glycerol-terpene mixtures in vaporizers identified degradation products like methacrolein, benzene, and benzaldehyde [1].
  • Process-Related Contaminants: During high-temperature industrial processing, glycerin and its esters can form contaminants including 3-monochloropropane-1,2-diol esters (3-MCPDEs) and glycidyl esters (GEs) [2]. These are significant for safety assessment.
  • Recommended Approach: Employ untargeted screening methods (e.g., UHPLC/Q-TOF-MS) to identify potential degradation products and impurities formed under stress conditions (heat, light, pH) specific to your application [2].

Q2: What analytical methods are suitable for characterizing this compound and its stability? A2: Based on research into similar compounds, the following methodologies are applicable:

Method Application / Target Key Points
UHPLC/Q-TOF-MS [2] Screening for ester contaminants (3-MCPDEs, GEs) & potential degradants. High-resolution mass spectrometry; ideal for untargeted screening of unknown degradants in glycerin matrices.
Gas Chromatography (GC) [3] Analysis of common fatty acid glycerides. Well-established for separation and quantification of glycerides.
Cryo-TEM Imaging [4] Characterizing nanostructure physical form and stability. Assesses carrier system physical stability; relevant for formulated drug products.

Q3: How can I visualize the experimental workflow for degradation product analysis? A3: The following diagram outlines a general strategy adapted from contaminant screening approaches for related materials:

G Start Sample: this compound Stress Apply Stress Conditions (Heat, Light, pH) Start->Stress Prep Sample Preparation Stress->Prep Analysis Instrumental Analysis (UHPLC/Q-TOF-MS) Prep->Analysis DataProc Data Processing Analysis->DataProc Ident Compound Identification DataProc->Ident Report Reporting & Assessment Ident->Report

Troubleshooting Guide for Common Experimental Challenges

  • Challenge: Inconsistent or low yields in synthesis.

    • Solution: For enzymatic synthesis of similar monoglycerides, using a solvent like tert-butanol can significantly improve conversion and yield. Optimize parameters like molar ratio of glycerol to fatty acid, enzyme amount, and solvent quantity [5].
  • Challenge: Need for high-purity monoglycerides.

    • Solution: Lipase-catalyzed esterification is highly selective for monoglycerides, reducing di- and triglyceride byproducts and potentially avoiding the need for expensive short-path distillation [5].
  • Challenge: Formulation instability of lipid-based systems.

    • Solution: When using this compound in dispersions, incorporate stabilizers like poloxamers (e.g., Pluronic F127). These prevent particle fusion and improve shelf-life. Characterize systems for size, zeta potential, and serum stability [4].

References

Glyceryl 1-monooctanoate phase behavior temperature effects

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties of Glyceryl 1-Monooctanoate

The table below summarizes the key identifiers and basic physical properties of this compound.

Property Description
Chemical Name 1-monooctanoylglycerol [1]
Common Name Monocaprylin [1]
CAS Number 502-54-5 [1]
Molecular Formula C11H22O4 [1]
Molecular Weight 218.29 g/mol [1]
Primary Function Broad-spectrum antimicrobial agent [1]

Gelation Behavior & Physical Properties

This compound (GMC) can form structured oleogels in soybean oil. The following table outlines its key gelation parameters and the resulting gel properties [2].

Property Description / Value
Onset Gelation Concentration 2 wt% in soybean oil [2]
Crystal Morphology Small needle-like crystals [2]
Crystal Polymorph β and β′ crystals [2]
System Type Thermally reversible viscoelastic solid [2]

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) for the pathogenic yeast Candida albicans is 200 mg/L. It is also effective against various other fungi, Gram-positive (Staphylococcus aureus), and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae) [1].

Experimental Protocols

Here are detailed methodologies for studying oleogel properties, based on the research analyzed.

1. Protocol for Oleogel Preparation [2] - Materials: Glyceryl monocaprylate (GMC), soybean oil. - Procedure: 1. Add a specific amount of GMC (e.g., 2-15% by weight) to soybean oil in a container. 2. Heat the mixture to 80 °C with agitation at 500 rpm until the GMC is completely dissolved. 3. Cool the mixture down to room temperature. 4. Equilibrate the sample at 4 °C for 24 hours to allow the gel structure to fully form before analysis.

2. Protocol for Determining Onset Gelation Concentration (OGC) [2] - Method: Inverted Tube Method - Procedure: 1. Prepare a series of samples with increasing concentrations of GMC in soybean oil (e.g., from 0.5% to 15%). 2. After the 24-hour equilibration period at 4°C, invert the sample bottles at room temperature. 3. The OGC is defined as the lowest concentration at which the sample does not flow or slip within a set time (e.g., 1 hour).

3. Protocol for Characterizing Oleogel Microstructure [2] - Technique: Polarized Light Microscopy (PLM) - Procedure: 1. After storage, lightly spread a small amount of the oleogel on a microscope glass slide. 2. Immediately place a cover slip on top to ensure a uniform, thin layer. 3. Observe the sample at 25 °C under a 20x objective lens to visualize the crystal size and network structure.

Troubleshooting Common Experimental Challenges

troubleshooting start Troubleshooting Oleogel Experiments p1 Gel does not form at expected concentration start->p1 p2 Gel is too soft or has low hardness start->p2 p3 Gel is unstable and releases oil start->p3 c1 Check GMC purity & concentration p1->c1 c2 Verify heating temperature & time (80°C until clear) p1->c2 c3 Ensure controlled cooling rate p2->c3 c4 Increase GMC concentration p2->c4 p3->c3 p3->c4

Key Information Summary

I hope this technical guide provides a solid foundation for your work. To summarize the key points:

  • Primary Application: this compound is effective as a broad-spectrum antimicrobial agent and can form structured oleogels at low concentrations [2] [1].
  • Critical Parameter: The Onset Gelation Concentration is a key metric, which is 2% for this compound in soybean oil [2].
  • Experimental Control: Strict adherence to the heating temperature (80°C) and cooling protocol is essential for reproducible gel formation [2].

References

Glyceryl 1-monooctanoate impurity profile control

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview & Key Properties

Glyceryl 1-monooctanoate, also known as Monoctanoin or Monocaprylin (CAS No. 502-54-5), is a monoacylglycerol with the molecular formula C11H22O4 and a molecular weight of 218.290 g/mol [1].

The table below summarizes its basic characteristics:

Property Description / Value
IUPAC Name 1-monooctanoylglycerol [1]
Molecular Formula C11H22O4 [1]
Molecular Weight 218.290 g/mol [1]
CAS Number 502-54-5 [1]
Main Application Broad-spectrum antimicrobial agent; used as a pharmaceutical excipient [1].
Appearance Information not specified in search results.

Potential Impurities & Control Strategies

In the synthesis of monoacylglycerols like this compound, impurities typically arise from incomplete reaction, side reactions, or the degradation of the product itself. The following framework, inspired by quality control practices for similar lipid compounds, can guide your impurity profile control.

Common Impurity Types
  • Unreacted Starting Materials: Residual octanoic acid (caprylic acid) and glycerol [2] [3].
  • By-products from Esterification: Di- and tri-glycerides (e.g., Glyceryl dicaprylate, Glyceryl tricaprylate) formed from further acylation [3].
  • Degradation Products: Hydrolysis of the ester bond can regenerate free fatty acids and glycerol [3].
  • Residual Catalysts: Alkali metal hydroxides (e.g., NaOH, KOH) or acids used in the synthesis process [2] [3].
  • Process-Related Impurities: Solvents or water introduced during manufacturing and purification [2].
Critical Process Parameters for Control

A patent for a related compound, Glyceryl monocaprylate, highlights key process parameters that influence the final product's purity. Controlling these is crucial for minimizing impurities [2].

Process Parameter Typical Range / Method Purpose in Impurity Control
Catalyst Type & Concentration NaOH or KOH; mass ratio to glycerol 0.1-0.5:100 [2] [3] Optimizes reaction efficiency to minimize unreacted materials and by-products.
Reaction Temperature 180°C - 250°C [2] [3] Higher temperatures accelerate reaction but may promote degradation.
Reaction Pressure Reduced pressure (e.g., -0.06 MPa to -0.09 MPa) [2] Removes water produced during esterification, driving the reaction forward.
Molar Ratio (Glycerol:Acid) 1.2:1 to 1.3:1 [3] Excess glycerol favors the formation of monoesters over di- and tri-glycerides.
Purification (Distillation) Multi-stage molecular distillation at high vacuum (e.g., 3-10 Pa) and specific temperatures [2] [3] Separates and removes unreacted fatty acids, glycerol, and other volatile impurities.
Neutralization Addition of acid (e.g., phosphoric acid) to pH 6.0-7.5 post-reaction [3] Deactivates and removes basic catalysts.
Analytical Methods for Characterization

While specific methods for Monoctanoin are not listed, standard techniques for lipid analysis include:

  • Acid Value & Saponification Value: To assess free fatty acid content and ester quality [3].
  • Chromatography: Gas Chromatography (GC) is explicitly mentioned for analyzing the content of glyceryl monocaprylate and can be used to quantify residual methyl caprylate and other volatile impurities [2]. High-Performance Liquid Chromatography (HPLC) is typically used to determine the mono-, di-, and tri-glyceride composition.
  • Melting Point / Freezing Point: A freezing point of 64-66°C is an indicator of high purity for solid monoacylglycerides like monostearate, though Monocaprylin may be liquid at room temperature [3].

Experimental Workflow for Impurity Profiling

The following diagram outlines a generalized experimental workflow for establishing an impurity profile, integrating principles from the search results.

Start Define Quality Target Product Profile (QTPP) CQAs Identify Critical Quality Attributes (CQAs) Start->CQAs CMAs Identify Critical Material Attributes (CMAs) CQAs->CMAs CPPs Identify Critical Process Parameters (CPPs) CQAs->CPPs Risk Quality Risk Assessment CMAs->Risk CPPs->Risk DoE Design of Experiments (DoE) Risk->DoE Control Establish Control Strategy DoE->Control

Frequently Asked Questions

Q1: What is the most critical step to ensure a high monoester content and low acid value? A1: The purification step is paramount. Multi-stage molecular distillation under high vacuum is a highly effective technique cited in patents to remove free fatty acids (reducing acid value), glycerol, and other impurities, thereby significantly increasing the monoester content and purity of the final product [2] [3].

Q2: How can I prevent the formation of di- and tri-glycerides during synthesis? A2: Using an excess of glycerol in the reaction mixture is a standard strategy. This shifts the chemical equilibrium towards the formation of monoacylglycerols. For instance, a molar ratio of glycerol to fatty acid (or ester) of 1.2:1 to 1.3:1 is commonly employed to favor monoester production [3].

Q3: Our product has a high acid value. What are the likely causes and solutions? A3: A high acid value indicates excess free fatty acids.

  • Causes: Incomplete reaction, hydrolysis of the ester bond due to moisture, or insufficient purification.
  • Solutions: Ensure the reaction is driven to completion by controlling temperature and removing water. Verify that the neutralization and distillation steps are effective. Ensure proper drying of reagents and equipment to prevent hydrolysis [3].

References

Glyceryl 1-monooctanoate vs glycerol monooleate structure activity

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison at a Glance

Feature Glyceryl 1-monooctanoate Glycerol Monooleate (GMO)
IUPAC Name/ Synonyms This compound; Glyceryl monocaprylate [1] Glyceryl monooleate; 1-Oleoyl-rac-glycerol; Monomuls 90-O18 [2] [3]
Fatty Acid Chain Octanoic acid (C8:0), Saturated [1] Oleic acid (C18:1), Monounsaturated [2]
Molecular Formula C₁₁H₂₂O₄ [1] Information missing from search results
Molecular Weight 218.29 g/mol [1] Information missing from search results
CAS Number 502-54-5 [1] Information missing from search results
Primary Bioactivity Broad-spectrum antimicrobial [1] Drug delivery via self-assembled nanostructures [2]
Key Findings Suppresses growth of Gram-positive & Gram-negative bacteria, pathogenic yeast, and fungi [1] Forms non-lamellar, thermodynamically stable lyotropic liquid crystal phases (e.g., cubosomes, hexosomes) [2]
Quantitative Data MIC for Candida albicans: 200 mg/L [1] Particle size (for Doxorubicin-loaded NPs): ~180-250 nm [2]
Proposed Mechanism Information missing (Likely disrupts microbial membranes) High drug entrapment; sensitizes MDR cells by inhibiting drug efflux transporters [2]
Key Applications Antimicrobial preservative; potential topical treatment [1] Nanocarrier for enhanced solubility, bioavailability, and targeting of chemotherapeutics [2] [4]

Experimental Data & Protocols

Here is a summary of key experimental methodologies and findings from recent studies to support the comparison.

1. Antimicrobial Activity of this compound

  • Experimental Protocol: The minimum inhibitory concentration (MIC) of this compound was determined against a panel of microorganisms, including bacteria (S. aureus, E. coli, K. pneumoniae), pathogenic yeast (C. albicans), and saprophytic fungi (A. niger). The standard method involves incubating the compound with the microbes for 30 days and observing the concentration required to suppress growth [1].
  • Key Findings: The compound demonstrated broad-spectrum activity. The MIC against Candida albicans was reported as 200 mg/L, and it was also effective against various filamentous fungi at concentrations up to 32.5 mg/L [1].

2. GMO-based Nanoparticles for Anticancer Drug Delivery

  • Experimental Protocol: GMO nanoparticles were prepared via a high-energy emulsification method. GMO was dissolved in ethanol and emulsified with an aqueous phase containing non-ionic surfactants (e.g., Poloxamer 407 or polysorbates) using high-speed homogenization. A remote loading approach using an ammonium sulfate gradient was employed to efficiently encapsulate Doxorubicin hydrochloride (DOX) [2].
  • Physicochemical Characterization: The resulting nanostructures (often cubosomes) were characterized using:
    • Photon Correlation Spectroscopy (PCS): For mean size, polydispersity index (PDI), and zeta potential.
    • Cryogenic Transmission Electron Microscopy (Cryo-TEM): To confirm internal nanostructure and morphology [2].
  • Key Findings: DOX-loaded GMO nanostructures showed:
    • Enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231).
    • Increased cellular uptake within hours.
    • Ability to overcome multidrug resistance (MDR) by inhibiting specific drug efflux transporters [2].

Mechanisms of Action and Workflows

The following diagrams illustrate the distinct pathways and mechanisms of action for each compound.

This compound: Antimicrobial Mechanism

G Start This compound Exposure MOA Primary Action: Disruption of Microbial Cell Membrane Start->MOA Effect1 Inhibition of Pathogenic Yeast Growth (e.g., Candida albicans) MOA->Effect1 Effect2 Suppression of Gram-positive Bacteria (e.g., Staphylococcus aureus) MOA->Effect2 Effect3 Suppression of Gram-negative Bacteria (e.g., Escherichia coli) MOA->Effect3 Outcome Broad-Spectrum Antimicrobial Effect Effect1->Outcome Effect2->Outcome Effect3->Outcome

Glycerol Monooleate: Nanoparticle Drug Delivery Workflow

G Start GMO + Stabilizer (e.g., Poloxamer 407) Prep High-Energy Emulsification (Top-Down Method) Start->Prep Form Self-Assembly into Lyotropic Liquid Crystal Nanostructures (Cubosomes) Prep->Form Load Drug Loading (Remote Loading with Ammonium Sulfate Gradient) Form->Load Char Characterization (DLS, Cryo-TEM) Load->Char Effect Enhanced Cellular Uptake and Bypass of Multidrug Resistance Char->Effect


Key Takeaways for Researchers

  • Distinct Roles: These compounds are not interchangeable. This compound is primarily an antimicrobial agent, while GMO is a versatile platform for drug delivery due to its unique self-assembling properties [1] [2].
  • Structure-Activity Relationship (SAR): The biological activity is heavily influenced by the fatty acid chain. The medium-chain, saturated octanoate confers antimicrobial properties, whereas the long-chain, monounsaturated oleate enables the formation of complex, high-capacity nanostructures [1] [2].
  • Considerations for Use: When designing experiments, note that GMO-based systems require specific stabilizers (like Poloxamers) and preparation techniques (high-energy emulsification) to form stable colloidal dispersions [2].

References

Glyceryl 1-monooctanoate efficacy comparison other absorption enhancers

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Comparison of Absorption Enhancers

The table below summarizes key experimental findings that directly compare the efficacy of Glyceryl 1-monooctanoate with other enhancers, specifically sodium octanoate (C8) and sodium hexanoate (C6), in enhancing the rectal absorption of the antibiotic gentamicin in rabbit models [1] [2].

Enhancer Common Name/Abbreviation Key Experimental Findings Onset/Duration of Action
This compound MO, Monoctanoin [3] Significant enhancement of gentamicin absorption; effective in "hollow-type" suppositories [2]. Duration: Effect similar to C8; marked decrease after 6 hrs, effect disappears 24 hrs after pre-treatment [1].
Sodium Octanoate C8 Significant enhancement of gentamicin absorption [1]. Duration: Marked decrease after 6 hrs, effect disappears 24 hrs after pre-treatment [1].
Sodium Hexanoate C6 Significant enhancement of gentamicin absorption [1]. Duration: Shorter than C8 and MO; marked decrease observed at 2 and 6 hrs after pre-treatment [1].

Mechanism of Action as a Permeation Enhancer

This compound belongs to a class of medium-chain fatty acid-based enhancers. Its primary mechanism involves transiently disrupting the lipid bilayer of mucosal membranes to increase paracellular or transcellular drug transport.

  • Membrane Interaction: It shares a mechanism with other fatty acids, which act primarily by interacting with the lipid domains of the mucosa [4]. The goal is to temporarily reduce the barrier function of the membrane. As noted in the rabbit study, the recovery of the "membrane transport barrier function" occurred about one day after administration of MO or C8 [1].
  • The "Quicksand" Model: A recent, detailed mechanism for permeation enhancers like SNAC (salcaprozate sodium) suggests they form fluid, enhancer-filled membrane defects [5]. While this model is based on SNAC, it provides a plausible molecular mechanism for how medium-chain lipid-based enhancers like MO might work: by creating dynamic spaces within the membrane where a drug can be incorporated and passed through, analogous to quicksand [5].

G A Administration of Enhancer (e.g., MO) B Interaction with Mucosal Membrane Lipids A->B C Formation of Fluid Membrane Defects B->C D Transient Increase in Membrane Permeability C->D E Enhanced Drug Absorption D->E F Recovery of Membrane Barrier Function (~24h) E->F

Detailed Experimental Protocols

The comparative data in the table above was generated using specific and reproducible experimental models. Here are the key methodological details:

Hollow-Type Suppository Model in Rabbits

This was the primary model used for the head-to-head comparison of MO, C8, and C6 [1] [2].

  • Objective: To evaluate the duration of the absorption-enhancing effect via pre-treatment.
  • Protocol:
    • Suppository I, containing the absorption enhancer (MO, C8, or C6) in its cavity, was administered into the rabbit's rectum.
    • After a predetermined pre-treatment time (0.33, 2, 6, or 24 hours), Suppository II, containing gentamicin (GM) in its cavity, was administered.
    • Plasma GM levels over time were measured and compared against a control group that received GM and the enhancer simultaneously.
  • Key Outcome Measures:
    • AUC (Area Under the Curve): Reflects the total extent of drug absorption.
    • Cmax (Maximum Plasma Concentration): Reflects the peak absorption rate.
    • A significant decrease in AUC and Cmax with longer pre-treatment times indicates the effect of the enhancer is temporary [1].
In Vitro Permeation Studies with Epithelial Tissue

While not used in the MO studies cited, the following protocol is a standard for investigating enhancer efficacy and mechanism [4].

  • Objective: To study the direct effect of enhancers on tissue permeability in a controlled system.
  • Protocol:
    • Tissue Preparation: Porcine esophageal or buccal epithelium is used as a model for human mucosal tissue and mounted in a diffusion cell.
    • Pre-treatment: The enhancer (e.g., a fatty acid in ethanol solution) is applied to the tissue for a set time (e.g., 1 hour).
    • Permeation Phase: The enhancer is replaced with a solution containing a model drug (e.g., FD-4, a 4 kDa hydrophilic molecule). The drug's passage through the tissue is monitored for several hours.
  • Key Outcome Measures:
    • Flux (J, µg/cm²·h): The rate of drug permeation at steady state.
    • Apparent Permeability Coefficient (P, cm/h): A normalized measure of permeability.
    • Enhancement Factor (EF): The ratio of P with enhancer to P without enhancer (passive diffusion) [4].

Application and Formulation Considerations

  • Drug Compatibility: MO has been successfully used to enhance the absorption of poorly absorbed drugs like the hydrophilic, high molecular weight antibiotic gentamicin [2]. This suggests it is particularly suitable for similar challenging drug molecules.
  • Route of Administration: The available data for MO is specifically for rectal administration via hollow-type suppositories [1] [2]. Its efficacy and safety for other routes (e.g., oral, buccal) would require further investigation.
  • Safety Profile: The enhancing effect of MO is reversible, with the membrane barrier function recovering within about 24 hours [1]. This transient action is crucial for minimizing long-term tissue damage and is a desirable characteristic for permeation enhancers.

Conclusion and Key Differentiators

In direct comparison with sodium octanoate (C8) and sodium hexanoate (C6), This compound (MO) demonstrates a potent and medium-length duration of action. Its efficacy is similar to C8 and superior to the shorter-chain C6.

  • Key Advantage: MO provides a significant enhancement effect that lasts for several hours but is transient enough to allow for membrane recovery within a day.
  • Research Focus: Current science is advancing towards understanding the precise molecular mechanisms, such as the induction of "fluid membrane defects," to rationally design more effective and safer permeation enhancers [5].

References

Glyceryl 1-monooctanoate antimicrobial spectrum vs conventional preservatives

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Spectrum & Efficacy Comparison

The table below summarizes the available data on the antimicrobial activity of glyceryl 1-monooctanoate and some conventional and natural preservatives. Note that efficacy varies significantly based on concentration, target microorganism, and the specific product formulation.

Preservative Type Antimicrobial Spectrum (Reported) Key Efficacy Data (from cited studies)

| This compound | Synthetic Lipid Derivative | Gram-negative: E. coli, K. pneumoniae Gram-positive: S. aureus Fungi/Yeast: C. albicans, C. parapsilosis [1] | MIC of 200 mg/L for Candida albicans; suppresses growth of pathogenic yeast and bacteria [1]. | | Sorbic Acid & Salts | Conventional Synthetic | Broad-spectrum vs. mold, yeast, fungi [2] | Considered safe and effective; widely used for its broad antibacterial action and stability [2]. | | Sodium Benzoate | Conventional Synthetic | Effective vs. bacteria, yeast [3] | Used at 1 g/L in vegetable sauce challenge studies [3]. | | Lemongrass Essential Oil | Natural | Effective vs. E. coli [3] | 512 mg/kg reduced E. coli by 1.9 log CFU/g in vegetable sauce; higher concentrations achieved elimination [3]. | | Heat Treatment | Physical | Broad-spectrum | 90°C for 1 min reduced E. coli to below detection limits in vegetable sauce [3]. | | Acidification (e.g., Citric Acid) | Conventional / Natural | Creates hostile environment for microbes | pH 3.2 reduced E. coli to below detection limits in vegetable sauce [3]. |

Experimental Protocols for Efficacy Testing

To objectively evaluate and compare preservatives, researchers use standardized testing methods. The protocols below are key for generating the kind of comparative data presented in the previous section [4].

Broth Dilution Method for Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism (the Minimum Inhibitory Concentration or MIC) [4].
  • Procedure:
    • Prepare Dilutions: The preservative is serially diluted to various concentrations in a broth growth medium within tubes or a 96-well plate.
    • Inoculate: Each dilution is inoculated with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).
    • Incubate: The inoculated broth is incubated at an optimal temperature for the target organism for a specified period (e.g., 16-24 hours).
    • Measure Growth: Microbial growth is assessed by checking for turbidity (cloudiness). The lowest concentration that remains clear is the MIC [4].
    • Advanced Monitoring: A variation uses a spectrophotometer to measure optical density (OD) continuously, generating detailed growth curves to compare the efficacy of different preservatives over time [4].

The following workflow diagram visualizes the key steps of this standard method:

G start Start Broth Dilution Assay prep Prepare serial dilutions of preservative in broth start->prep inoc Inoculate each dilution with target microorganism prep->inoc inc Incubate under optimal conditions inoc->inc meas Measure microbial growth (visual turbidity or OD) inc->meas res Determine MIC: lowest concentration with no visible growth meas->res end MIC Result res->end

Challenge Testing in Food/Product Models
  • Objective: To evaluate the real-world effectiveness of a preservative within an actual product (e.g., a sauce, drug formulation) under expected storage conditions [4].
  • Procedure:
    • Formulate: The product is formulated with the preservative at the intended usage level.
    • Inoculate: The product is deliberately contaminated (challenged) with a known concentration of the target pathogen or spoilage microorganism.
    • Store & Sample: The inoculated product is stored under defined conditions (e.g., 4°C). Samples are taken at intervals over the product's intended shelf life (e.g., days 1, 3, 5, 7, 10, 15) [3].
    • Analyze: At each sampling point, the number of viable microorganisms is determined (e.g., by plating on selective media and counting colonies) to see if the population declines, increases, or remains stable [4].
    • Compare: The results for the preserved product are compared against an untreated control to determine the log reduction in microbial load [3].

Mechanisms of Action: A Comparative View

Understanding how different preservatives work provides context for their spectrum and efficacy.

  • This compound: As a glycerol monolaurate derivative, it is a broad-spectrum antimicrobial. While the exact mechanism for this specific derivative is not detailed in the search results, related compounds often act by disrupting microbial cell membranes, leading to cell death [1].
  • Conventional Synthetic Preservatives (e.g., Sorbates, Benzoates): These typically work by diffusing into the microbial cell and acidifying the internal pH, inhibiting enzyme activity and nutrient transport. Some also disrupt membrane function [4].
  • Essential Oils (e.g., Lemongrass, Thyme): Their major components (like geranial and neral in lemongrass) are hydrophobic and can integrate into and disrupt the bacterial cell membrane, causing leakage of cellular contents [3].
  • Physical Methods (e.g., Heat): Heat treatment denatures proteins and enzymes essential for microbial life, leading to rapid cell death [3].

References

Glyceryl 1-monooctanoate HPLC analysis method validation

Author: Smolecule Technical Support Team. Date: February 2026

Summary of a Relevant HPLC Method

The table below summarizes a validated HPLC method for determining glyceryl monostearate content in a pramipexole cream, as detailed in a patent [1].

Parameter Specification / Value
Analyte Glyceryl Monostearate
Matrix Pramipexole Cream
Column Octadecylsilane-bonded silica gel (C18)
Mobile Phase Mix of Methanol, Acetonitrile, and a 0.1% Trifluoroacetic acid solution (45:45:10, v/v)
Detection Evaporative Light-Scattering Detector (ELSD)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Detailed Experimental Protocol

The patent [1] outlines a specific sample preparation and system suitability protocol:

  • Sample Solution Preparation:

    • Accurately weigh an amount of pramipexole cream (equivalent to about 50 mg of glyceryl monostearate) and place it in a container.
    • Add 25 mL of the mobile phase.
    • Heat in a water bath at 60°C for about 10 minutes, shaking repeatedly to dissolve the sample.
    • After cooling, dilute with the mobile phase to a final volume of 50 mL.
    • Filter the solution through a 0.45 µm membrane before injection into the HPLC system.
  • Blank Solution Preparation: The blank solution is prepared using the excipients of the cream, excluding glyceryl monostearate and the active drug (pramipexole), following the same method as the sample solution.

  • Reference Solution Preparation: A reference substance of glyceryl monostearate is dissolved and diluted with the mobile phase to a concentration of 1 mg/mL.

  • System Suitability Test:

    • The theoretical plate number for the glyceryl monostearate peak in the reference solution should be not less than 3000.
    • The relative standard deviation (RSD) of the peak area from multiple injections of the reference solution should be not more than 2.0%.

Key Considerations for Method Adaptation

The provided method is a robust starting point. When adapting it for glyceryl 1-monooctanoate, you should consider the following aspects, which are supported by general practices in lipid analysis [2] [3]:

  • Detector Choice is Critical: The use of an Evaporative Light-Scattering Detector (ELSD) is common for lipids like monoacylglycerols because they lack a strong UV chromophore [1] [2]. A standard UV detector may not be sensitive enough. Alternative mass-compatible detectors like CAD (Charged Aerosol Detector) or MS (Mass Spectrometry) can also be considered for higher sensitivity and specificity [2].
  • Separation of Isomers and Related Substances: Monoacylglycerols can exist as positional isomers (1-MG and 2-MG). The method above does not specify if it separates them. If this is important for your analysis, you may need to optimize the chromatographic conditions (e.g., mobile phase composition, temperature) to achieve this separation [2].
  • Full Validation Parameters: A complete method validation for your lab should include studies for:
    • Specificity: Demonstrating that the signal is from this compound and not from excipients or degradation products.
    • Linearity and Range: Establishing a calibration curve over the expected concentration range.
    • Accuracy: Typically assessed through recovery experiments (e.g., spiking known amounts into the placebo).
    • Precision: Both repeatability (intra-day) and intermediate precision (inter-day, different analysts).
    • Robustness: Testing the method's resilience to small, deliberate changes in parameters like flow rate or mobile phase composition.

The following diagram illustrates the logical workflow for developing and validating an HPLC method based on an existing one.

Start Start with a Base Method Adapt Adapt for New Analyte (this compound) Start->Adapt Detector Confirm Detector Suitability (e.g., ELSD) Adapt->Detector Separate Optimize Separation for Isomers/Impurities Detector->Separate Validate Perform Full Method Validation Separate->Validate End Validated Method Ready for Use Validate->End

References

Glyceryl 1-monooctanoate vs medium-chain fatty acids permeability enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview

Feature Medium-Chain Fatty Acids (MCFAs) Glyceryl 1-monooctanoate
Chemical Class Fatty acids (e.g., Caprylic, Capric acid) [1] [2] Monoacylglycerol (ester of glycerol and octanoic acid) [3]
Primary Mechanism Reversible modulation of intestinal tight junctions to enhance paracellular transport [4] [1] [2]. Information missing in available search results; known to have broad-spectrum antimicrobial activity [3].
Key Experimental Model Caco-2 cell monolayers (human intestinal epithelial model) [1] [2]. Antimicrobial susceptibility tests (e.g., against Candida albicans, S. aureus) [3].
Enhancement Efficacy Dose-dependent increase in permeability of hydrophilic markers (e.g., mannitol); Caprate (C10) showed strong effect linked to cellular physiology [1] [2]. Quantitative data on permeability enhancement is missing from available search results.
Application Context Widely studied in oral drug delivery for enhancing absorption of poorly permeable drugs [4] [1]. Primarily identified for its antimicrobial properties in the provided search results [3].

Mechanisms and Experimental Data

While a direct comparison isn't feasible, here is a deeper look into the established data for each substance.

Medium-Chain Fatty Acids (MCFAs)
  • Mechanism of Action: Research indicates that MCFAs like caprylate (C8) and caprate (C10) enhance absorption primarily by reversibly opening tight junctions between intestinal epithelial cells. This allows the paracellular transport of molecules that would otherwise not cross the gut lining [4] [1] [2]. Caprate (C10), in particular, has been shown to work through intracellular signaling pathways involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), leading to cytoskeletal rearrangement and junction dilation [2].
  • Supporting Data: A foundational study on Caco-2 cells showed that sodium caprate (C10) at a concentration of 13 mM could induce an 8.5-fold increase in the permeability of the hydrophilic marker [14C]mannitol [1].

The following diagram illustrates the cellular mechanism of MCFAs, based on the described studies:

G MCFA Medium-Chain Fatty Acid (e.g., C10) PLC Phospholipase C (PLC) Activation MCFA->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca Calcium Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC MLCK Myosin Light Chain Kinase (MLCK) Activation Ca->MLCK Cytoskeleton Cytoskeletal Rearrangement PKC->Cytoskeleton Possible Influence MLCK->Cytoskeleton TJ Tight Junction Dilation Cytoskeleton->TJ Paracellular Increased Paracellular Permeability TJ->Paracellular

This compound
  • Available Data: The provided search results characterize this compound primarily as a broad-spectrum antimicrobial agent. It is reported to suppress the growth of pathogenic yeast like Candida albicans and bacteria including Staphylococcus aureus and Escherichia coli [3].
  • Data Gap on Permeability: The search results I obtained do not contain specific studies or quantitative data on its ability to enhance drug permeability across biological barriers like the intestinal epithelium.

How to Propose Further Research

The lack of a direct comparison highlights a potential opportunity for further investigation.

  • Explore Related Compounds: You might find it useful to investigate Glyceryl Monooleate (GMO), a well-studied monoacylglycerol in drug delivery. GMO is known to form liquid crystalline nanostructures (cubosomes) that can encapsulate drugs and enhance delivery, though its primary mechanism may differ from the tight junction modulation of MCFAs [5] [6].
  • Design a Comparative Study: A robust experimental protocol to directly compare these enhancers could involve:
    • Model: Using Caco-2 cell monolayers to assess intestinal permeability.
    • Methodology: Measuring the Transepithelial Electrical Resistance (TEER) and the permeability of model drugs (e.g., FD-4 for paracellular route) with and without the enhancers.
    • Analysis: Comparing the enhancement factors (EF) and cell viability to establish a therapeutic window for each compound.

References

Glyceryl 1-monooctanoate performance different lipid-based systems

Author: Smolecule Technical Support Team. Date: February 2026

GMO Performance Overview

The table below summarizes the key characteristics and experimental findings for GMO-based lipid nanoparticles from the search results.

Performance Aspect Key Findings for GMO-Based Systems Supporting Experimental Data & Context
General Biocompatibility Considered non-toxic, biodegradable, biocompatible, and has FDA GRAS (Generally Recognized as Safe) status [1]. --

| Comparative Cytotoxicity | Shows lower cytotoxicity and less deleterious impact on cells compared to Phytantriol (PHT)-based nanoparticles [2] [3]. | Cell Lines Tested: Cervical cancer (HeLa) and human fibroblast (MSU 1.1) cells [2]. Assays: Cell viability (WST-1), reactive oxygen species (ROS) generation, cytoskeleton integrity, and gene expression analysis [2]. | | Membrane Interaction & Hemolysis | Interacts strongly with model and cell membranes. Can cause significant hemolysis (red blood cell rupture), unlike some other lipid compositions [4]. | Experimental Model: Rat whole blood and model membranes (soy phosphatidylcholine liposomes) [4]. Method: Hemolysis assay and Fluorescence Resonance Energy Transfer (FRET) to monitor lipid mixing kinetics [4]. | | Drug Delivery Efficacy | Effective as a carrier for an anticancer drug (e.g., Doxorubicin). Shows increased toxicity on breast cancer cell lines and ability to overcome multidrug resistance [1]. | Cell Lines: Breast cancer cells (MCF-7 and MDA-MB-231) [1]. Methods: Remote drug loading, cytotoxicity assays (MTT-test), confocal laser scanning microscopy (CLSM) for cellular uptake [1]. | | Permeation Enhancement | Cubic and lamellar phases of GMO can enhance skin permeability, acting as a permeation enhancer for topical/transdermal delivery [5]. | Experimental Model: Excised pig skin [5]. Method: Confocal Laser Scanning Microscopy (CLSM) to track permeation of a fluorescent model compound (sodium fluorescein) [5]. | | Stimuli-Responsive Delivery | GMO/Glyceryl Monostearate (GMS) blends can be designed for magnetically induced thermo-responsive "on-demand" drug release [6]. | Method: Drug release studies at 37°C vs. 42°C, with and without exposure to an alternating magnetic field (AMF) [6]. Model Drug: Nifedipine [6]. |

Key Experimental Protocols Cited

For researchers looking to replicate or understand the depth of these studies, here are the methodologies used in the cited papers.

  • Nanoparticle Preparation & Characterization (from [1]): GMO-nanostructures were often prepared via a high-energy emulsification method using an Ultraturrax homogenizer. They were characterized for:
    • Size and Zeta Potential: Using Photon Correlation Spectroscopy (PCS/Zetasizer).
    • Nanostructure: Confirmed with Cryogenic Transmission Electron Microscopy (cryo-TEM) and Small-Angle X-ray Scattering (SAXS).
  • In-Vitro Cytotoxicity & Biocompatibility (from [2]): A comprehensive biological characterization included:
    • Cell Viability: Assessed using WST-1 assay.
    • Oxidative Stress: Measured intracellular Reactive Oxygen Species (ROS) generation.
    • Cytoskeleton Impact: Evaluated through F-actin staining to check cytoskeleton integrity.
    • Genotoxicity: Analyzed the expression of genes related to DNA damage and metabolic processes.
  • Membrane Interaction Studies (from [4]): The mechanism of interaction with biological membranes was studied using:
    • Hemolysis Assay: To measure red blood cell rupture.
    • FRET Measurements: To investigate the kinetics of lipid mixing between nanoparticles and model lipid membranes.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for developing and evaluating GMO-based drug delivery systems, synthesized from the protocols above.

G cluster_bio Biological Characterization Steps start Start: Formulation Design prep Nanoparticle Preparation (High-energy emulsification) start->prep p_char Physicochemical Characterization (Size, Zeta Potential, SAXS, Cryo-TEM) prep->p_char b_char Biological Characterization (Cytotoxicity, ROS, Genotoxicity) p_char->b_char app Application-Specific Testing (Drug release, Permeation, Hemolysis) b_char->app b1 Cell Viability Assays (e.g., WST-1, MTT) b_char->b1 b2 Cellular Uptake Studies (e.g., CLSM, Flow Cytometry) b_char->b2 b3 Mechanistic Studies (ROS, Cytoskeleton, Gene Expression) b_char->b3 eval Data Integration & System Evaluation app->eval

Key Insights for Formulators

  • Choose GMO for Enhanced Permeation and Biocompatibility: The data supports GMO's use in transdermal systems for its permeation-enhancing properties [5] and its general favorable biocompatibility profile compared to alternatives like phytantriol [2].
  • Exercise Caution for Intravenous Delivery: Be aware that strong membrane interactions [4] could be a double-edged sword. While promoting cellular uptake, it may also lead to hemolysis, requiring careful formulation for parenteral applications.
  • Leverage its Versatility for Different Cargos and Triggers: GMO's ability to form various nanostructures (cubic, lamellar) allows it to carry diverse drugs [1] [5]. Furthermore, its properties can be modulated with other lipids to create stimuli-responsive systems [6].

References

Glyceryl 1-monooctanoate GRAS status safety profile

Author: Smolecule Technical Support Team. Date: February 2026

Scientific Profile of Glyceryl 1-monooctanoate

The table below summarizes the key characteristics of this compound based on available data:

Property Description
Chemical Name This compound; 1-monooctanoylglycerol [1]
CAS Number 502-54-5 [1]
Molecular Formula C11H22O4 [1]
Molecular Weight 218.290 g/mol [1]
Primary Function Broad-spectrum antimicrobial agent [1]
Antimicrobial Spectrum Pathogenic yeast (Candida albicans, Candida parapsilosis), Gram-positive (Staphylococcus aureus), and Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae) [1]

Comparative Analysis of Glycerol Monoesters

The table below objectively compares this compound with other well-studied glycerol esters, highlighting differences in their fatty acid composition, primary functions, and applications.

Compound Fatty Acid Chain Key Functions & Properties Primary Applications
This compound (Monoctanoin) [1] C8:0 (Octanoic/Caprylic Acid) Broad-spectrum antimicrobial Potential use as an anti-infective agent; research stage [1]
Glyceryl Monolaurate (GML) [2] [3] [4] C12:0 (Lauric Acid) Potent antimicrobial; immunomodulatory (inhibits T-cell signaling & cytokine production); alters plasma membrane lipid dynamics [2] [3] Food preservative, cosmetics, pharmaceuticals; studied for immunomodulation [2] [4]
Glyceryl Monostearate (GMS) [5] [6] [4] C18:0 (Stearic Acid) Emulsifier, stabilizer, texture improver; low water solubility [5] [6] [4] Bakery, dairy, margarine, cosmetics, pharmaceuticals (excipient) [6] [4]
Detailed Experimental Data on Key Analogs
  • Immunomodulatory Mechanism of Glycerol Monolaurate (GML)

    • Experimental Protocol: Human primary T cells were treated with varying doses of GML (0.1-50 μg/mL) and stimulated via T-cell receptor (TCR). Signaling events were analyzed using immunoblotting, calcium flux assays, and total internal reflection fluorescence (TIRF) microscopy to visualize protein clustering at the plasma membrane [2].
    • Key Findings: GML treatment at 10 μg/mL drastically altered plasma membrane lipid dynamics. This resulted in:
      • Inhibited Microcluster Formation: Reduced aggregation of LAT, PLC-γ, and AKT signaling proteins [2].
      • Selective Signaling Disruption: Abrogated calcium influx and inhibited phosphorylation of the PI3K p85 subunit and AKT, without affecting upstream phosphorylation of ZAP-70, SLP-76, or LAT [2].
      • Functional Suppression: Potently reduced TCR-induced production of cytokines including IL-2, IFN-γ, TNF-α, and IL-10 [2].
  • Anti-inflammatory and Anti-apoptotic Effects of GML

    • Experimental Protocol: Avian macrophage (HD11) cells were treated with GML (5-10 μg/mL) with or without subsequent LPS challenge. Effects were measured via RT-qPCR, flow cytometry for ROS and apoptosis, and Western blot [3].
    • Key Findings: GML at 10 μg/mL [3]:
      • Promoted a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophage polarization.
      • Suppressed LPS-induced ROS production and cell apoptosis.
      • Inhibited the TLR4/NF-κB signaling pathway by reducing the phosphorylation of NF-κB p65.

GML Immunomodulation Signaling Pathway

The diagram below illustrates the mechanism by which Glycerol Monolaurate (GML) modulates T-cell activation, as detailed in the experimental findings.

gml_pathway GML GML Treatment Membrane Altered Plasma Membrane Lipid Dynamics GML->Membrane LAT Inhibited LAT Microcluster Formation Membrane->LAT PI3K Inhibited Phosphorylation of PI3K p85 & AKT LAT->PI3K Calcium Abrogated Calcium Influx LAT->Calcium Cytokines Reduced Cytokine Production (IL-2, IFN-γ, TNF-α, IL-10) PI3K->Cytokines Combined Effect Calcium->Cytokines Combined Effect

Interpretation and Research Considerations

  • Consult Official Sources: Check the FDA's GRAS Notice Inventory or the European Food Safety Authority (EFSA) listings directly.
  • Review Patent Literature: The synthesis methods for various glycerol monoesters [7] may sometimes discuss regulatory or safety aspects.

References

Glyceryl 1-monooctanoate in vitro in vivo correlation

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Key Monoglycerides in Drug Delivery

Monoglyceride Key Characteristics & Functions Common Formulation Types Reported Experimental Data

| Glyceryl Monooleate (GMO) [1] [2] | - Amphiphilic lipid that self-assembles in water. [1]

  • Forms thermodynamically stable liquid crystal nanostructures (e.g., cubosomes, hexosomes). [1]
  • GRAS (Generally Recognized as Safe) status by FDA. [1] | - Lyotropic liquid crystal dispersions. [1]
  • Cubic nanoparticles for oral delivery. [2] | - Particle Size: Nanostructures in the nanoscale range. [1]
  • Drug Release: One study showed 96% drug release at 42°C from a GMO/GMS blend. [2] | | Glyceryl Monostearate (GMS) [3] [2] | - Amphiphilic lipid with a single fatty acid chain. [3]
  • Generally recognized as safe (GRAS). [3]
  • Used to create a monolithic matrix in hybrid nanoparticles. [3] | - Lipid-polymer hybrid nanoparticles (LPHNPs). [3]
  • Melt granulation for sustained release. [4]
  • Binary blends with GMO for thermo-responsive systems. [2] | - Particle Size: LPHNPs ranging from ~420-725 nm. [3]
  • Entrapment Efficiency: High EE (>85%) for a poorly soluble drug. [3]
  • Drug Release: Slower release rate compared to PEG-based formulations in vivo. [4] | | Glyceryl 1-Monooctanoate | Information not specifically available in the search results. | Information not specifically available in the search results. | Information not specifically available in the search results. |

Experimental Protocols for Monoglyceride Systems

Here are detailed methodologies for formulating and characterizing monoglyceride-based delivery systems, which can be adapted for this compound.

Preparation of Lipid-Polymer Hybrid Nanoparticles (LPHNPs)

This method, used for GMS-based systems, can serve as a template [3]:

  • Lipid Phase: Dissolve the monoglyceride (e.g., 50 mg) and the poorly water-soluble drug (e.g., 100 mg) in an organic solvent like methanol.
  • Polymer Phase: Dissolve a polymer like Chitosan (e.g., 25-100 mg) in a weak acid solution (e.g., 0.1% acetic acid) and filter.
  • Aqueous Phase: Dissolve a stabilizer like Poloxamer 188 (e.g., 10-30 mg) in purified water.
  • Emulsification: Combine the lipid and polymer phases with heating (e.g., 70°C). Mix this with the aqueous phase and sonicate.
  • Formation: Cool the mixture rapidly in an ice bath to crystallize the lipid and form solid nanoparticles.
Preparation of Lyotropic Liquid Crystal Dispersions

This protocol is standard for GMO-based nanostructures [1]:

  • Organic Solution: Dissolve the monoglyceride (e.g., 90 mg) in ethanol.
  • Aqueous Solution: Dissolve a stabilizing surfactant (e.g., Poloxamer 407 at 0.4% w/v) in water.
  • Homogenization: Add the aqueous solution dropwise to the organic phase under high-speed homogenization (e.g., 18,500 rpm) for multiple cycles at room temperature.
  • Remote Drug Loading: For hydrophilic drugs like Doxorubicin HCl, a remote loading technique can be used. The nanostructures are first prepared with an ammonium sulfate solution, then centrifuged and resuspended in the drug solution to facilitate high encapsulation efficiency.
Critical Quality Attribute (CQA) Characterization

These are essential tests for any monoglyceride formulation [1] [3]:

  • Particle Size & Distribution: Use Photon Correlation Spectroscopy (PCS) / Dynamic Light Scattering (DLS). Report the mean size and Polydispersity Index (PDI).
  • Zeta Potential: Use PCS to measure surface charge, which indicates colloidal stability.
  • Entrapment Efficiency (EE): Separate unentrapped drug (e.g., via centrifugation or dialysis). Calculate EE% as (Total drug - Free drug) / Total drug × 100.
  • In-Vitro Drug Release: Use dialysis membranes in release media (e.g., PBS at pH 7.4). Sample the medium at predetermined times and analyze drug content.

IVIVC Development Workflow for Lipid-Based Formulations

Establishing a predictive IVIVC is challenging for complex lipid-based systems. The following workflow outlines the general process based on regulatory guidance and research, which can be applied to monoglyceride formulations [5] [6].

cluster_invitro In Vitro Methods cluster_invivo In Vivo Data Source cluster_dataprocessing Data Processing Steps Start Start: Develop Lipid-Based Formulation InVitro In Vitro Release Testing Start->InVitro InVivo In Vivo Study (Animal/Human) InVitro->InVivo Lipolysis Lipolysis Model Dispersion Dispersion/Dissolution USP USP Apparatus DataProcessing Data Processing InVivo->DataProcessing PK Pharmacokinetic (PK) Profile Model IVIVC Model Development DataProcessing->Model Deconv Deconvolution of PK profile to obtain in vivo absorption/input rate Validation Model Validation & Application Model->Validation Compare Compare in vitro release vs. in vivo absorption

Key Challenges and Strategies for Lipid Formulation IVIVC

The complex in vivo processing of lipid formulations makes establishing a robust IVIVC difficult. Here are the main challenges and potential solutions [7] [6]:

  • Challenge: Dynamic In Vivo Processing. Unlike conventional solid dosage forms, lipid formulations undergo digestion, solubilization, and potential lymphatic transport, which are hard to replicate in vitro.

  • Strategy: Use Biorelevant Models. Employ advanced in vitro lipolysis models that simulate gastrointestinal digestion more closely than simple dissolution tests.

  • Challenge: Lack of Standardization. No single in vitro method is universally accepted or predictive for all lipid-based formulations.

  • Strategy: Formulation-Specific Approach. The IVIVC model is highly dependent on the specific formulation. A correlation developed for one lipid system may not apply to another.

  • Challenge: Variable Correlation Levels. A Level A correlation (point-to-point) is the most predictive but also the most difficult to achieve.

  • Strategy: Aim for Lower-Tier Correlations. For formulation development and ranking, Level B (comparing mean dissolution and residence times) or Level C (linking a single time point to a PK parameter) correlations can be sufficiently informative.

References

Glyceryl 1-monooctanoate comparison other monoglycerides antimicrobial potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antimicrobial Potency of Monoglycerides

Monoglyceride Common Name Typical Test Concentrations Spectrum of Activity & Key Findings Primary Proposed Mechanism

| Glyceryl 1-Monooctanoate [1] | Monocaprylin, Monooctanoin | - MIC: 200 mg/L (∼0.92 mM) vs C. albicans [1]

  • Broad testing: 0-32.5 mg/L [1] | Broad-spectrum: Active against Gram-positive (S. aureus), Gram-negative (E. coli, K. pneumoniae) bacteria, and pathogenic yeast (C. albicans) and fungi [1]. | Membrane destabilization, leading to cell lysis and death [2]. | | Glycerol Monolaurate (GML) [3] [4] [5] | Lauricidin, Glyceryl Monolaurate | - Bactericidal: ~0.3 mM (∼100 μg/mL) vs S. aureus biofilms [3].
  • In milk: 3000 μg/mL (human milk level) [4]. | Potent vs. Gram-positive: Highly effective against S. aureus, B. subtilis, C. perfringens [4]. Less active against Gram-negative bacteria; synergy with some antibiotics [3]. | Membrane disruption, inhibition of virulence factor and toxin production, anti-inflammatory signaling via NF-κB [3] [5]. | | Lauric Acid [3] [2] | Dodecanoic Acid | - Bactericidal: ~0.3 mM vs S. aureus biofilms [3].
  • Requires ~400-fold higher concentration than GML for similar anti-inflammatory effect [4]. | Similar to GML but less potent; activity is model-dependent [3] [2]. | Fatty acid inserts into and disrupts the bacterial cell membrane [2]. |

Detailed Experimental Data and Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of key experimental methodologies from the literature.

  • Biofilm Synergy Assay (GML): Pre-formed S. aureus biofilms on silk sutures or silicone coupons were treated with GML (∼0.3 mM) alone or in combination with aminoglycoside antibiotics (e.g., 1-20 μg/ml gentamicin) for 16 hours [3]. Viability was quantified by counting Colony Forming Units (CFU) from sonicated samples. Synergy was determined when the combination eliminated all detectable viable bacteria, which antibiotics alone could not achieve [3].
  • Milk Antimicrobial Activity (GML): The intrinsic activity of human milk, which contains high levels of GML (∼3000 µg/ml), was tested against various bacteria [4]. To confirm GML's role, lipids (including GML) were extracted from human milk using 80% ethanol, which removed antimicrobial activity. Activity was restored by adding back purified GML (3000 µg/ml) [4].
  • Anti-inflammatory Mechanism (GML): HD11 avian macrophages were pre-treated with GML (10 μg/mL) for 12 hours, then stimulated with LPS (2 μg/mL) for another 12 hours [5]. Anti-inflammatory effects were assessed by measuring the suppression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and inhibition of the NF-κB signaling pathway via RT-qPCR and western blot [5].

Mechanisms of Antimicrobial Action

The antimicrobial lipids primarily target the bacterial cell membrane, but some also exhibit significant immunomodulatory effects.

  • Membrane Disruption: As single-chain amphiphiles, monoglycerides can integrate into phospholipid bilayers of bacterial cell membranes [2]. This integration disrupts membrane integrity and function, leading to leakage of cellular contents, loss of membrane potential, and cell death [2]. GML's surfactant properties may also help it penetrate the biofilm matrix, facilitating access to embedded bacteria [3].
  • Anti-inflammatory and Immunomodulatory Effects: GML has demonstrated the ability to modulate host immune responses, a property not widely reported for other monoglycerides like monocaprylin. It can suppress LPS-induced pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α) in macrophages by inhibiting the TLR4/NF-κB signaling pathway [5]. It also promotes a shift in macrophage polarization from the pro-inflammatory M1 state to the anti-inflammatory M2 state [5].

The following diagram illustrates the primary antibacterial and anti-inflammatory mechanisms of GML, highlighting its multi-faceted bioactivity.

Key Insights for Research and Development

  • Potency Hierarchy: For targeting Gram-positive pathogens, GML is typically the most potent monoglyceride. This compound offers a broader, but generally weaker, spectrum that includes Gram-negative bacteria and fungi [1] [4].
  • Synergy Potential: GML shows documented synergy with specific classes of antibiotics (e.g., aminoglycosides) against biofilms, a critical consideration for combating resistant infections [3].
  • Multi-Functional Activity: GML possesses a unique dual mechanism, combining direct antimicrobial activity with host-directed anti-inflammatory effects, which may be advantageous for treating infection-related inflammation [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

218.15180918 Da

Monoisotopic Mass

218.15180918 Da

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MCF579Z59B

Other CAS

26402-26-6
502-54-5
68132-29-6

Wikipedia

Monoctanoin

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Emollient; Emulsifying

General Manufacturing Information

Octanoic acid, monoester with 1,2,3-propanetriol: ACTIVE

Dates

Last modified: 08-15-2023
1: Janssen D, Bommarito A, Lathrop J. A new technique for the rapid dissolution of retained ductal gallstones with monoctanoin in T-tube patients. Am Surg. 1992 Feb;58(2):141-5. PubMed PMID: 1550307.
2: Queralt Solari C, Quintana Martínez J, Insignares Ortiz E, Laguens Sahún G, Lozano Mantecón R. [Monoctanoin for the dissolution of biliary calculi. Report of a case]. Rev Esp Enferm Dig. 1991 Aug;80(2):133-5. Spanish. PubMed PMID: 1790079.
3: Smith BF. Dissolution of cholesterol gallstones in vitro. Gallstone matrix content and diameter, not cholesterol content, predict gallstone dissolution in monooctanoin. Gastroenterology. 1987 Jul;93(1):98-105. PubMed PMID: 3582920.
4: Tritapepe R, Di Padova C, Pozzoli M, Rovagnati P, Montorsi W. The treatment of retained biliary stones with monooctanoin: report of 16 patients. Am J Gastroenterol. 1984 Sep;79(9):710-4. PubMed PMID: 6475901.
5: Abate MA, Moore TL. Monooctanoin use for gallstone dissolution. Drug Intell Clin Pharm. 1985 Oct;19(10):708-13. Review. PubMed PMID: 3902430.
6: Teplick SK, Haskin PH. Monooctanoin perfusion for in vivo dissolution of biliary stones. A series of 11 patients. Radiology. 1984 Nov;153(2):379-83. PubMed PMID: 6484170.
7: Bogardus JB. Importance of viscosity in the dissolution rate of cholesterol in monooctanoin solutions. J Pharm Sci. 1984 Jul;73(7):906-10. PubMed PMID: 6470950.
8: Gadacz TR. The effect of monooctanoin on retained common duct stones. Surgery. 1981 May;89(5):527-31. PubMed PMID: 7221879.
9: Nijhawan S, Agarwal V, Sharma D, Rai RR. Evaluation of garlic oil as a contact dissolution agent for gallstones: comparison with monooctanoin. Trop Gastroenterol. 2000 Oct-Dec;21(4):177-9. PubMed PMID: 11194578.
10: Thistle JL, Carlson GL, Hofmann AF, LaRusso NF, MacCarty RL, Flynn GL, Higuchi WI, Babayan VK. Monooctanoin, a dissolution agent for retained cholesterol bile duct stones: physical properties and clinical application. Gastroenterology. 1980 May;78(5 Pt 1):1016-22. PubMed PMID: 7380174.

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